2-Iodopyridine-4-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-iodopyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4INO2/c7-5-3-4(6(9)10)1-2-8-5/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FALCXGCLOUKBSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60561304 | |
| Record name | 2-Iodopyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60561304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58481-10-0 | |
| Record name | 2-Iodopyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60561304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Iodoisonicotinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 2-Iodopyridine-4-carboxylic Acid from Isonicotinic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a primary synthetic pathway for the preparation of 2-Iodopyridine-4-carboxylic acid, a valuable building block in pharmaceutical and materials science research, starting from the readily available isonicotinic acid. The synthesis involves a multi-step process, proceeding through the formation of an N-oxide intermediate, followed by chlorination and a subsequent halogen exchange reaction. An alternative route via a Sandmeyer reaction is also discussed. This document offers detailed experimental protocols, a summary of quantitative data, and visual representations of the chemical transformations and workflows.
Primary Synthetic Pathway: Via Isonicotinic Acid N-oxide
This route is a robust and frequently employed method for the introduction of a halogen at the 2-position of a pyridine ring. The N-oxide formation activates the 2- and 4-positions towards nucleophilic substitution.
Quantitative Data Summary
The following table summarizes the key quantitative data for the three-step synthesis of this compound from isonicotinic acid via the N-oxide route.
| Step | Reaction | Starting Material | Key Reagents | Solvent | Reaction Conditions | Yield (%) |
| 1 | N-Oxidation | Isonicotinic acid | 30% Hydrogen peroxide, Acetic acid | Acetic acid | 70-80°C, 2-3 h | ~90% |
| 2 | Chlorination | Isonicotinic acid N-oxide | Phosphorus oxychloride (POCl₃) | None (reagent as solvent) | Reflux (approx. 107°C), 2-4 h | 65-75% |
| 3 | Iodination (Finkelstein Reaction) | 2-Chloropyridine-4-carboxylic acid | Sodium iodide (NaI), Copper(I) iodide (CuI) | N,N-Dimethylformamide (DMF) | 120-150°C, 12-24 h | 70-85% |
Experimental Protocols
Step 1: Synthesis of Isonicotinic Acid N-oxide
This procedure details the oxidation of isonicotinic acid to its corresponding N-oxide.
-
Materials:
-
Isonicotinic acid
-
Glacial acetic acid
-
30% Hydrogen peroxide (H₂O₂)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend isonicotinic acid in glacial acetic acid.
-
Heat the mixture to 70-80°C to achieve complete dissolution.
-
To the heated solution, add 30% hydrogen peroxide dropwise over a period of 30 minutes.
-
Maintain the reaction mixture at 70-80°C for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
-
Filter the white crystalline solid, wash with cold ethanol, and dry under vacuum to yield isonicotinic acid N-oxide.
-
Step 2: Synthesis of 2-Chloropyridine-4-carboxylic Acid
This protocol describes the chlorination of isonicotinic acid N-oxide at the 2-position.
-
Materials:
-
Isonicotinic acid N-oxide
-
Phosphorus oxychloride (POCl₃)
-
-
Procedure:
-
In a round-bottom flask fitted with a reflux condenser and a calcium chloride guard tube, carefully add phosphorus oxychloride to isonicotinic acid N-oxide.
-
Heat the mixture to reflux (approximately 107°C) and maintain for 2-4 hours. The reaction should be carried out in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.
-
Monitor the reaction by TLC. Upon completion, allow the mixture to cool to room temperature.
-
Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic reaction.
-
Adjust the pH of the resulting solution to 3-4 with a saturated sodium bicarbonate solution to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain 2-chloropyridine-4-carboxylic acid.
-
Step 3: Synthesis of this compound (Aromatic Finkelstein Reaction)
This final step involves the conversion of the 2-chloro derivative to the desired 2-iodo product. The aromatic Finkelstein reaction is catalyzed by copper(I) iodide.[1]
-
Materials:
-
2-Chloropyridine-4-carboxylic acid
-
Sodium iodide (NaI)
-
Copper(I) iodide (CuI) (catalytic amount)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a sealed tube or a round-bottom flask with a reflux condenser, add 2-chloropyridine-4-carboxylic acid, sodium iodide, and a catalytic amount of copper(I) iodide.
-
Add anhydrous N,N-dimethylformamide (DMF) as the solvent.
-
Heat the reaction mixture to 120-150°C for 12-24 hours. The progress of the reaction can be monitored by TLC or HPLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Acidify the aqueous solution with dilute hydrochloric acid to a pH of 3-4 to precipitate the product.
-
Filter the resulting solid, wash thoroughly with water to remove inorganic salts, and then with a small amount of cold ethanol.
-
Dry the product under vacuum to yield this compound.
-
Alternative Synthetic Pathway: Via Sandmeyer Reaction
An alternative approach to this compound involves the diazotization of 2-aminopyridine-4-carboxylic acid, followed by a Sandmeyer-type reaction with an iodide source. For the iodination step of a Sandmeyer reaction, the use of a copper(I) salt is not always necessary, and potassium iodide is often the reagent of choice.[2][3]
Conceptual Steps:
-
Nitration of Isonicotinic Acid: Introduction of a nitro group at the 2-position.
-
Reduction of the Nitro Group: Conversion of the 2-nitro derivative to 2-aminopyridine-4-carboxylic acid.
-
Diazotization and Iodination: Formation of the diazonium salt from the 2-amino compound, followed by displacement with iodide.
Visualizations
Reaction Pathway and Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the chemical transformations and the overall experimental workflow for the primary synthetic route.
Caption: Chemical synthesis pathway from isonicotinic acid.
Caption: Overall experimental workflow for the synthesis.
Caption: Alternative Sandmeyer reaction pathway.
References
An In-depth Technical Guide to 2-Iodopyridine-4-carboxylic acid: Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, stability, and reactivity of 2-Iodopyridine-4-carboxylic acid. The information is intended to support researchers and professionals in drug development and chemical synthesis.
Core Chemical Properties
This compound, also known as 2-iodoisonicotinic acid, is a halogenated heterocyclic compound.[1] Its structure consists of a pyridine ring substituted with an iodine atom at the 2-position and a carboxylic acid group at the 4-position. This arrangement of functional groups makes it a valuable building block in organic synthesis.
The fundamental physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 58481-10-0 | [1][2] |
| Molecular Formula | C₆H₄INO₂ | [1][2] |
| Molecular Weight | 249.01 g/mol | [1][2] |
| Melting Point | 228 °C | [2] |
| Appearance | Solid (form not specified) | - |
| Purity | ≥95% | [1] |
| SMILES | OC(=O)c1ccnc(I)c1 | [2] |
| InChIKey | FALCXGCLOUKBSP-UHFFFAOYSA-N | [2] |
Chemical Stability and Handling
Understanding the stability and handling requirements is crucial for the safe and effective use of this compound in a laboratory setting.
While specific stability data for this compound is not extensively detailed, the stability of the closely related compound, 2-iodopyridine, suggests that it is stable under normal temperatures and pressures.[3] It is sensitive to light and should be stored accordingly.
Proper storage is essential to maintain the integrity of the compound.
-
Storage Conditions : Store in a dark place under an inert atmosphere at 2-8°C.[4] The container should be kept tightly sealed and stored in a dry, well-ventilated area.[5][6]
-
Incompatible Materials : Avoid contact with strong oxidizing agents.[3]
When subjected to high temperatures or fire, this compound is expected to decompose and emit toxic fumes.[3] Expected decomposition products include:
-
Carbon monoxide (CO)
-
Carbon dioxide (CO₂)
-
Nitrogen oxides (NOx)
-
Hydrogen iodide (HI)[3]
The table below summarizes key safety and stability information.
| Parameter | Description | Reference |
| Stability | Stable at normal temperatures and pressures. | [3] |
| Incompatibilities | Strong oxidizing agents. | [3] |
| Storage | Keep in a dark place, inert atmosphere, 2-8°C. | [4] |
| Hazard Statements | H302, H315, H319, H332, H335 (Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, Harmful if inhaled, May cause respiratory irritation). | [4] |
| Decomposition Products | Carbon monoxide, Carbon dioxide, Nitrogen oxides, Hydrogen iodide. | [3] |
Reactivity and Synthetic Applications
The dual functionality of this compound—a carboxylic acid and an iodo-substituted pyridine—makes it a versatile reagent in organic synthesis. The iodine atom can participate in various cross-coupling reactions, while the carboxylic acid group can undergo standard transformations like esterification or amidation.[7][8]
The reactivity of the molecule is centered around two primary sites: the carboxylic acid group and the carbon-iodine bond on the pyridine ring.
References
- 1. calpaclab.com [calpaclab.com]
- 2. This compound [stenutz.eu]
- 3. 2-Iodopyridine(5029-67-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. achmem.com [achmem.com]
- 5. echemi.com [echemi.com]
- 6. 5029-67-4|2-Iodopyridine|BLD Pharm [bldpharm.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chemimpex.com [chemimpex.com]
An In-depth Technical Guide to the Solubility of 2-Iodopyridine-4-carboxylic acid in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Iodopyridine-4-carboxylic acid. Due to the limited availability of precise quantitative solubility data for this specific compound in the public domain, this document focuses on its theoretical solubility profile based on its molecular structure. Furthermore, detailed experimental protocols for determining its solubility are provided to empower researchers in generating empirical data. To offer a practical reference, quantitative solubility data for the structurally related and well-studied compound, isonicotinic acid (pyridine-4-carboxylic acid), is also included.
Theoretical Solubility Profile of this compound
The solubility of a compound is primarily governed by its molecular structure and the physicochemical properties of the solvent. The principle of "like dissolves like" is a fundamental concept in predicting solubility. The structure of this compound, featuring a pyridine ring, a carboxylic acid group, and an iodine atom, suggests a nuanced solubility profile.
-
Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, contributing to its solubility in protic solvents. The aromatic nature of the ring allows for pi-pi stacking interactions, which can influence its solubility in aromatic solvents.
-
Carboxylic Acid Group: This functional group is a strong hydrogen bond donor and acceptor, significantly enhancing solubility in polar and protic solvents such as water, alcohols, and dimethyl sulfoxide (DMSO). In basic solvents or aqueous solutions with a pH above its pKa, the carboxylic acid will deprotonate to form a carboxylate salt, which is generally much more soluble in polar solvents.
-
Iodine Atom: The iodine substituent is large and polarizable, increasing the overall molecular weight and van der Waals forces. This can enhance solubility in non-polar and halogenated solvents. However, its electron-withdrawing nature can also influence the acidity of the carboxylic acid and the basicity of the pyridine nitrogen.
Based on these structural features, the expected qualitative solubility of this compound in common organic solvents is as follows:
-
High Solubility: Expected in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) due to their ability to solvate both the polar and non-polar parts of the molecule.
-
Moderate to Good Solubility: Expected in lower alcohols (methanol, ethanol) due to hydrogen bonding with the carboxylic acid and pyridine nitrogen.
-
Lower Solubility: Expected in less polar solvents such as esters (ethyl acetate), ketones (acetone), and ethers (diethyl ether). The solubility in these solvents will depend on the balance between the polar functional groups and the non-polar pyridine ring.
-
Poor Solubility: Expected in non-polar hydrocarbon solvents (e.g., hexane, toluene).
Quantitative Solubility Data of a Structurally Related Compound: Isonicotinic Acid
To provide a quantitative reference, the following table summarizes the molar solubility of isonicotinic acid (pyridine-4-carboxylic acid) in various organic solvents at 298.15 K (25 °C). Isonicotinic acid shares the pyridine-4-carboxylic acid core with the target compound, differing only by the substituent at the 2-position (hydrogen instead of iodine).
| Solvent | Molar Solubility (mol·dm⁻³) at 298.15 K |
| Propanone (Acetone) | 0.019 |
| Tetrahydrofuran | 0.009 |
| Pentan-1-ol | 0.021 |
| Butan-2-ol | 0.029 |
| Methanol | Data varies with temperature |
| Ethanol | Data varies with temperature |
Note: The solubility data for methanol and ethanol for isonicotinic acid is available across a range of temperatures in the cited literature but is not presented here for the sake of a concise single-temperature comparison. For detailed temperature-dependent solubility, please refer to the original research articles.
Experimental Protocols for Solubility Determination
Accurate determination of solubility requires standardized and well-controlled experimental procedures. The following describes the widely accepted shake-flask method.
3.1. Objective
To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.
3.2. Materials and Equipment
-
This compound (solid)
-
High-purity organic solvents
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Vials or flasks with airtight seals
-
Syringe filters (e.g., 0.45 µm pore size)
-
Volumetric flasks and pipettes
-
Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)
3.3. Procedure: Shake-Flask Method
-
Preparation: Add an excess amount of solid this compound to a vial or flask containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.
-
Equilibration: Seal the container to prevent solvent evaporation. Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 298.15 K / 25 °C). Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). The time to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
Sample Withdrawal and Filtration: Once equilibrium is established, cease agitation and allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean, dry container to remove any undissolved particles. The filtration step should be performed quickly to minimize any temperature changes that could affect solubility.
-
Concentration Analysis: Accurately dilute the filtered saturated solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.
-
Quantification: Measure the concentration of this compound in the diluted solution using a pre-validated analytical method (e.g., UV-Vis spectroscopy by measuring absorbance at the λmax, or High-Performance Liquid Chromatography).
-
Calculation: Calculate the solubility of the compound in the original saturated solution, taking into account the dilution factor. The solubility is typically expressed in units of g/L, mg/mL, or mol/L.
Visualization of Experimental Workflow
The following diagram illustrates the logical steps involved in the experimental determination of solubility using the shake-flask method.
Caption: Experimental workflow for determining solubility via the shake-flask method.
Spectroscopic Characterization of 2-Iodopyridine-4-carboxylic Acid: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 2-iodopyridine-4-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document outlines predicted spectral data based on the analysis of analogous compounds and established spectroscopic principles. It also includes detailed experimental protocols for acquiring such data and a logical workflow for the structural characterization of the compound.
Predicted Spectroscopic Data
The following tables summarize the predicted ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound. These predictions are derived from the known spectral properties of substituted pyridines and carboxylic acids.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-3 | 8.1 - 8.3 | Doublet (d) | ~5.0 |
| H-5 | 7.9 - 8.1 | Doublet (d) | ~5.0 |
| H-6 | 8.5 - 8.7 | Singlet (s) | - |
| COOH | 12.0 - 13.0 | Broad Singlet (br s) | - |
Note: Spectra are typically recorded in DMSO-d₆. The acidic proton of the carboxylic acid is exchangeable with D₂O.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Position | Predicted Chemical Shift (δ, ppm) |
| C-2 | 158 - 162 |
| C-3 | 128 - 132 |
| C-4 | 140 - 144 |
| C-5 | 124 - 128 |
| C-6 | 150 - 154 |
| COOH | 165 - 170 |
Note: Spectra are typically recorded in DMSO-d₆ with proton decoupling.
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Fragmentation Pathway |
| [M]⁺ | 249 | Molecular Ion |
| [M-OH]⁺ | 232 | Loss of hydroxyl radical from carboxylic acid |
| [M-COOH]⁺ | 204 | Loss of carboxyl group |
| [C₅H₃IN]⁺ | 204 | Decarboxylation product |
| [C₅H₃N]⁺ | 77 | Loss of iodine and CO₂ |
Note: Based on Electron Ionization (EI) mass spectrometry.
Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Spectroscopy:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Acquisition time: 2-3 seconds.
-
Relaxation delay: 1-2 seconds.
-
Number of scans: 16-64, depending on sample concentration.
-
Spectral width: 0-16 ppm.
-
-
Processing: Apply a Fourier transform to the Free Induction Decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.
-
-
¹³C NMR Spectroscopy:
-
Instrument: A 100 MHz or higher field NMR spectrometer.
-
Parameters:
-
Acquisition mode: Proton-decoupled.
-
Acquisition time: 1-2 seconds.
-
Relaxation delay: 2-5 seconds.
-
Number of scans: 1024-4096, due to the low natural abundance of ¹³C.
-
Spectral width: 0-200 ppm.
-
-
Processing: Apply a Fourier transform to the FID, followed by phase and baseline correction. Reference the spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.
-
2. Mass Spectrometry (MS)
-
Technique: Electron Ionization (EI) Mass Spectrometry.
-
Sample Introduction: Introduce a small amount of the solid sample via a direct insertion probe.
-
Instrument Parameters:
-
Ionization energy: 70 eV.
-
Source temperature: 200-250 °C.
-
Mass range: m/z 50-500.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. The presence of iodine will result in a characteristic isotopic pattern.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.
Crystal Structure of 2-Iodopyridine-4-carboxylic Acid: A Technical Overview
Disclaimer: As of late 2025, a detailed single-crystal X-ray diffraction analysis for 2-Iodopyridine-4-carboxylic acid is not publicly available in crystallographic databases or peer-reviewed literature. This guide has been constructed based on established principles of chemical synthesis, crystallographic analysis, and known intermolecular interactions for analogous compounds. The quantitative data presented herein is illustrative and intended to serve as a template for researchers undertaking such an analysis.
Abstract
This technical guide provides a comprehensive framework for the crystal structure analysis of this compound, a compound of interest in pharmaceutical and materials science research. The document outlines plausible synthetic and crystallization protocols, details the standard methodology for single-crystal X-ray diffraction (SC-XRD), and discusses the anticipated intermolecular interactions—notably hydrogen and halogen bonding—that are expected to govern its solid-state architecture. All quantitative data is presented in standardized tables, and key experimental and logical workflows are visualized using diagrams to aid researchers in the field.
Introduction
Pyridine carboxylic acids are fundamental building blocks in drug development and materials science, valued for their ability to form predictable intermolecular interactions.[1] The introduction of a halogen atom, such as iodine, adds another layer of complexity and utility, enabling directional interactions known as halogen bonds.[2][3] this compound combines a hydrogen-bond-donating carboxylic acid group with a hydrogen-bond-accepting pyridine nitrogen and a halogen-bond-donating iodine atom.[4][5] Understanding the interplay of these forces in the crystalline state is crucial for designing novel co-crystals, polymorphs, and functional materials with tailored physicochemical properties. This guide outlines the essential steps to achieve this understanding.
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound involves the oxidation of a precursor like 4-methyl-2-iodopyridine. This approach is analogous to methods used for other substituted pyridine carboxylic acids.[6]
Materials:
-
4-methyl-2-iodopyridine
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Deionized water
-
Ethanol
Procedure:
-
A solution of 4-methyl-2-iodopyridine is prepared in water.
-
Potassium permanganate is added portion-wise to the solution while maintaining a controlled temperature, typically with heating to promote the oxidation reaction.
-
The reaction mixture is refluxed for several hours until the purple color of the permanganate disappears, indicating the completion of the oxidation.
-
After cooling, the manganese dioxide byproduct is removed by filtration.
-
The filtrate is acidified with hydrochloric acid to a pH of approximately 3-4, leading to the precipitation of the crude this compound.
-
The precipitate is collected by filtration, washed with cold deionized water, and dried.
-
Further purification is achieved by recrystallization from an appropriate solvent, such as an ethanol/water mixture.
Single Crystal Growth
Obtaining a high-quality single crystal is the most critical and often the most challenging step for X-ray diffraction analysis.[7] Slow evaporation is a common and effective technique.
Procedure:
-
A saturated solution of purified this compound is prepared in a suitable solvent (e.g., ethanol, methanol, or acetone) at a slightly elevated temperature.
-
The solution is filtered to remove any particulate matter.
-
The clear solution is transferred to a clean vial, which is then loosely covered to allow for slow evaporation of the solvent over several days to weeks at room temperature.
-
Well-formed, defect-free crystals suitable for SC-XRD are selected from the resulting growth.
Single-Crystal X-ray Diffraction (SC-XRD) Data Collection and Refinement
The following protocol describes a standard procedure for determining the crystal structure.[8][9]
Procedure:
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in all dimensions) is mounted on a goniometer head.[7]
-
Data Collection: The crystal is placed in a diffractometer. Data is typically collected at a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations. The instrument uses a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å). A series of diffraction images are collected as the crystal is rotated.
-
Data Processing: The collected images are processed to determine the unit cell dimensions and to integrate the intensities of the thousands of measured reflections.
-
Structure Solution and Refinement: The phase problem is solved using direct methods or other algorithms to generate an initial model of the electron density. This model is then refined against the experimental data to determine the precise atomic positions, bond lengths, and angles.
Data Presentation
The following tables represent the typical format for presenting crystallographic data. The values are illustrative placeholders.
Table 1: Crystal Data and Structure Refinement Details.
| Parameter | Illustrative Value |
| Empirical Formula | C₆H₄INO₂ |
| Formula Weight | 249.01 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | Value Å |
| b | Value Å |
| c | Value Å |
| α | 90° |
| β | Value ° |
| γ | 90° |
| Volume | Value ų |
| Z (Molecules per cell) | 4 |
| Calculated Density | Value Mg/m³ |
| Absorption Coefficient | Value mm⁻¹ |
| F(000) | Value |
| Refinement Details | |
| Reflections Collected | Value |
| Independent Reflections | Value [R(int) = Value] |
| Goodness-of-fit on F² | Value |
| Final R indices [I>2σ(I)] | R₁ = Value%, wR₂ = Value% |
| R indices (all data) | R₁ = Value%, wR₂ = Value% |
| Largest diff. peak/hole | Value and Value e.Å⁻³ |
Table 2: Selected Intermolecular Interaction Geometries.
| Interaction Type | D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | <(DHA) (°) | Symmetry Operation for A |
| Hydrogen Bond | O—H···N | Value | Value | Value | Value | Symmetry Code |
| Halogen Bond | C—I···O | — | — | Value | Value | Symmetry Code |
Visualizations
Experimental and Analytical Workflow
The following diagram illustrates the logical flow from compound synthesis to the final structural analysis and interpretation.
Caption: Workflow for Crystal Structure Analysis.
Anticipated Intermolecular Interactions
Based on the functional groups present, this compound is expected to form robust supramolecular structures stabilized by both hydrogen and halogen bonds. The carboxylic acid can form strong O—H···N hydrogen bonds with the pyridine nitrogen of an adjacent molecule, a common and predictable interaction in pyridine-carboxylic acid systems.[4][5] Additionally, the iodine atom can act as a halogen bond donor, likely interacting with an electronegative atom such as the carbonyl oxygen of a neighboring molecule.[2][3]
Caption: Key Intermolecular Interactions.
Conclusion
While the definitive crystal structure of this compound awaits experimental determination, this guide provides a robust framework for its analysis. The compound possesses key functional groups capable of forming strong, directional, and predictable intermolecular interactions, namely O—H···N hydrogen bonds and C—I···O halogen bonds. The elucidation of its crystal structure will provide valuable insights into the principles of crystal engineering and offer a foundation for the rational design of new materials and pharmaceutical solids. The protocols and analytical approaches detailed here represent a standard methodology for achieving this goal.
References
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Halogenopyridinium Cations as Halogen Bond Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Co-crystals and molecular salts of carboxylic acid/pyridine complexes: can calculated p K a 's predict proton transfer? A case study of nine complexes ... - CrystEngComm (RSC Publishing) DOI:10.1039/C5CE00102A [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Page loading... [guidechem.com]
- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. rigaku.com [rigaku.com]
An In-Depth Technical Guide to the Reactivity of 2-Iodopyridine-4-carboxylic acid with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of 2-iodopyridine-4-carboxylic acid with a range of nucleophiles. The unique electronic properties of the pyridine ring, combined with the presence of a labile iodine atom at the 2-position and a directing carboxylic acid group at the 4-position, make this molecule a versatile building block in medicinal chemistry and materials science. This document details the primary reaction pathways, including transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, providing experimental protocols and quantitative data where available.
Core Concepts: Reactivity of the Pyridine Ring
The pyridine ring is an electron-deficient aromatic system, which makes it susceptible to nucleophilic attack, particularly at the positions ortho (2- and 6-) and para (4-) to the nitrogen atom. The presence of a good leaving group, such as iodine, at the 2-position further enhances the propensity for substitution reactions. The carboxylic acid group at the 4-position is an electron-withdrawing group, which can further activate the ring towards nucleophilic attack. However, its acidic nature also necessitates careful consideration of the reaction conditions, especially the choice of base.
The primary modes of reaction for this compound with nucleophiles are:
-
Palladium-Catalyzed Cross-Coupling Reactions: These are the most versatile and widely employed methods for forming new bonds at the 2-position. Key examples include the Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Sonogashira coupling. In these reactions, the carbon-iodine bond is the most reactive among carbon-halogen bonds, allowing for selective functionalization.
-
Copper-Catalyzed Cross-Coupling Reactions (Ullmann Condensation): The Ullmann reaction and its modern variations are effective for forming carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. These reactions often require higher temperatures than their palladium-catalyzed counterparts but can be advantageous for specific substrate combinations.[1][2]
-
Nucleophilic Aromatic Substitution (SNAr): While less common for iodides compared to fluorides or chlorides in the absence of a catalyst, SNAr can occur with highly activated substrates or very strong nucleophiles. The pyridine nitrogen helps to stabilize the negatively charged Meisenheimer intermediate formed during the reaction.[3]
Reactivity with N-Nucleophiles (Amines)
The formation of a C-N bond at the 2-position of the pyridine ring is a crucial transformation in the synthesis of many biologically active molecules. Both palladium- and copper-catalyzed methods are effective for the amination of this compound.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds.[1][4] The reaction involves the oxidative addition of the aryl iodide to a palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the aminated product.
Table 1: Representative Conditions for Buchwald-Hartwig Amination of 2-Halopyridines
| Entry | Amine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1 | Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 85-95 | Adapted from[5] |
| 2 | Morpholine | Pd(OAc)₂ / BINAP | NaOt-Bu | Dioxane | 100 | 80-90 | Adapted from[6] |
| 3 | Benzylamine | PdCl₂(dppf) | K₂CO₃ | DMF | 120 | 75-85 | General Protocol |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv), the amine (1.2 equiv), palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and ligand (e.g., Xantphos, 4 mol%).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Addition of Reagents: Add the base (e.g., Cs₂CO₃, 2.0 equiv) and the anhydrous, degassed solvent (e.g., toluene).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an appropriate organic solvent and water. Extract the aqueous layer with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
Copper-Catalyzed Amination (Ullmann Condensation)
The Ullmann condensation is a classical method for C-N bond formation, typically requiring a copper catalyst and high temperatures.[2] Modern protocols often utilize ligands to facilitate the reaction at lower temperatures.
Table 2: Representative Conditions for Ullmann-type Amination of 2-Halopyridines
| Entry | Amine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1 | Aniline | CuI / L-proline | K₂CO₃ | DMSO | 110 | 70-85 | Adapted from[7] |
| 2 | Piperidine | CuI / Phenanthroline | Cs₂CO₃ | DMF | 130 | 65-80 | Adapted from[2] |
Reactivity with O-Nucleophiles (Alcohols and Phenols)
The synthesis of 2-alkoxy or 2-aryloxypyridine derivatives is commonly achieved through copper-catalyzed Ullmann-type reactions. Palladium-catalyzed methods are also known but are less frequently employed for C-O bond formation with pyridyl halides.
Copper-Catalyzed O-Arylation and O-Alkylation (Ullmann Ether Synthesis)
The Ullmann ether synthesis is a reliable method for the formation of diaryl ethers and aryl alkyl ethers.[2] The reaction of this compound with alcohols or phenols in the presence of a copper catalyst and a base yields the corresponding ether.
Table 3: Representative Conditions for Ullmann Ether Synthesis with 2-Halopyridines
| Entry | Nucleophile | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1 | Phenol | CuI / Picolinic acid | K₃PO₄ | DMSO | 120 | 70-85 | Adapted from[8] |
| 2 | Methanol | CuI / N,N-dimethylglycine | Cs₂CO₃ | Dioxane | 110 | 60-75 | General Protocol |
Experimental Protocol: General Procedure for Ullmann Ether Synthesis
-
Reaction Setup: In a sealed tube, combine this compound (1.0 equiv), the alcohol or phenol (1.5 equiv), CuI (10 mol%), and a ligand (e.g., picolinic acid, 20 mol%).
-
Addition of Reagents: Add the base (e.g., K₃PO₄, 2.0 equiv) and the solvent (e.g., DMSO).
-
Reaction: Seal the tube and heat the mixture to the specified temperature (typically 110-140 °C) with stirring.
-
Monitoring and Work-up: Follow the general procedure for monitoring and work-up as described for the Buchwald-Hartwig amination.
-
Purification: Purify the product by column chromatography.
Reactivity with S-Nucleophiles (Thiols)
The synthesis of 2-thio-substituted pyridines can be achieved through both palladium- and copper-catalyzed cross-coupling reactions. These compounds are of interest in medicinal chemistry due to their biological activities.
Palladium- and Copper-Catalyzed Thiolation
Both palladium and copper catalysts can effectively mediate the coupling of thiols with this compound. The choice of catalyst can depend on the nature of the thiol and the desired reaction conditions.
Table 4: Representative Conditions for C-S Bond Formation with 2-Halopyridines
| Entry | Thiol | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1 | Thiophenol | Pd(OAc)₂ / Xantphos | K₃PO₄ | Toluene | 110 | 80-90 | General Protocol |
| 2 | Benzyl thiol | CuI / N,N'-dimethylethylenediamine | K₂CO₃ | Dioxane | 100 | 70-85 | Adapted from[9] |
Reactivity with C-Nucleophiles (Organometallic Reagents)
Carbon-carbon bond-forming reactions are fundamental in organic synthesis. For this compound, the Suzuki-Miyaura and Sonogashira couplings are the most prominent examples.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction couples an organoboron reagent with an organohalide in the presence of a palladium catalyst and a base.[10][11] This reaction is highly versatile for the formation of biaryl and heteroaryl-aryl compounds.
Table 5: Representative Conditions for Suzuki-Miyaura Coupling of 2-Halopyridines
| Entry | Boronic Acid | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 80 | 85-95 | Adapted from[12] |
| 2 | Thiophene-2-boronic acid | PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 100 | 80-90 | General Protocol |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a flask, add this compound (1.0 equiv), the boronic acid or ester (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., Na₂CO₃, 2.0 equiv).
-
Inert Atmosphere and Solvent Addition: Establish an inert atmosphere and add the degassed solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Reaction, Monitoring, Work-up, and Purification: Follow the general procedures as outlined previously.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper complexes.[13]
Table 6: Representative Conditions for Sonogashira Coupling of 2-Halopyridines
| Entry | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 65 | 80-90 | Adapted from[13] |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | i-Pr₂NH | THF | 50 | 75-85 | General Protocol |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the catalytic cycles of the key reactions and a general experimental workflow.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Caption: Catalytic cycles of the Sonogashira coupling.
Caption: General experimental workflow for cross-coupling reactions.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a wide array of functionalized pyridine derivatives. The pronounced reactivity of the carbon-iodine bond at the 2-position allows for selective transformations in the presence of other functionalities. Palladium- and copper-catalyzed cross-coupling reactions are the predominant methods for derivatization with N-, O-, S-, and C-nucleophiles. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity. The experimental protocols and data presented in this guide, adapted from reactions with closely related substrates, provide a solid foundation for researchers to develop specific applications for this important synthetic intermediate. Further optimization for specific substrate combinations is encouraged to achieve the best possible outcomes.
References
- 1. jackwestin.com [jackwestin.com]
- 2. Parallel evaluation of nucleophilic and electrophilic chemical probes for sulfenic acid: Reactivity, selectivity and biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mcat-review.org [mcat-review.org]
- 4. Unified ionic and radical C-4 alkylation and arylation of pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thiocarboxylic acid - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. par.nsf.gov [par.nsf.gov]
- 10. Khan Academy [pl.khanacademy.org]
- 11. researchgate.net [researchgate.net]
- 12. This compound [stenutz.eu]
- 13. chemrxiv.org [chemrxiv.org]
Handling and storage recommendations for 2-Iodopyridine-4-carboxylic acid
An In-depth Technical Guide to the Handling and Storage of 2-Iodopyridine-4-carboxylic Acid
This guide provides comprehensive recommendations for the safe handling and storage of this compound, tailored for researchers, scientists, and professionals in drug development. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of the compound.
Compound Identification and Properties
Chemical Name: this compound CAS Number: 58481-10-0
Molecular Formula: C₆H₄INO₂ Molecular Weight: 249.01 g/mol
While detailed physical and chemical properties for this specific compound are not extensively available in the provided search results, related compounds suggest it is a solid at room temperature. For instance, the isomer 4-Iodopyridine-2-carboxylic acid has a melting point of 166 - 174 °C and appears as a creamish solid[1].
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation[2].
GHS Hazard Statements:
-
H315: Causes skin irritation[2].
-
H319: Causes serious eye irritation[2].
-
H335: May cause respiratory irritation[2].
Signal Word: Warning[2]
Personal Protective Equipment (PPE)
To minimize exposure risks, the following personal protective equipment should be worn when handling this compound:
| PPE Category | Specification |
| Eye Protection | Goggles conforming to European standard EN 166 or equivalent[2]. |
| Hand Protection | Protective gloves made of a suitable material to prevent skin contact[2]. |
| Skin and Body | Long-sleeved clothing to prevent skin exposure[2]. |
| Respiratory | A NIOSH/MSHA or European Standard EN 149:2001 approved respirator if exposure limits are exceeded or irritation is experienced[2]. |
Handling and Storage Recommendations
Proper handling and storage are paramount to ensure the stability of this compound and the safety of laboratory personnel.
Handling
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood[3].
-
Avoid Contact: Take measures to avoid contact with skin and eyes[3].
-
Dust Formation: Avoid the formation of dust and aerosols during handling[3].
-
Hygiene: Wash hands thoroughly after handling.
Storage
| Parameter | Recommendation |
| Temperature | Store in a cool place. The isomer 4-Iodopyridine-2-carboxylic acid is recommended to be stored at 0-8°C[1]. |
| Container | Keep container tightly closed in a dry and well-ventilated place[3][4]. |
| Incompatibilities | Information on specific incompatibilities for this compound is limited. However, it is prudent to avoid strong oxidizing agents[4]. |
| General Conditions | The compound is stable under normal conditions[2]. Avoid exposure to excess heat and incompatible materials[2]. |
Accidental Release and First Aid Measures
Accidental Release
In the event of a spill, follow these procedures:
-
Ensure adequate ventilation.
-
Wear appropriate personal protective equipment.
-
Sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal[4].
-
Clean the spill area thoroughly.
First Aid
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention[2].
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, consult a physician[2].
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Get medical attention if symptoms occur[2].
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Seek medical attention if symptoms occur[2].
Disposal Considerations
Dispose of this compound and its containers in accordance with local, regional, and national regulations. Do not allow the chemical to enter drains.
Experimental Workflow for Safe Handling
The following diagram illustrates a logical workflow for the safe handling of this compound from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
References
Unveiling 2-Iodopyridine-4-carboxylic Acid: A Technical Guide to its Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery, history, and synthetic pathways of 2-Iodopyridine-4-carboxylic acid, a halogenated pyridine derivative of significant interest in medicinal chemistry and drug development. This document provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis, and its role as a versatile building block in the creation of novel therapeutic agents.
Core Properties and Data
This compound, also known as 2-iodoisonicotinic acid, is a solid organic compound with the chemical formula C₆H₄INO₂. Its structure, featuring an iodine atom at the 2-position and a carboxylic acid group at the 4-position of the pyridine ring, makes it a valuable intermediate for a variety of chemical transformations.
| Property | Value | Reference |
| Molecular Formula | C₆H₄INO₂ | [1][2] |
| Molecular Weight | 249.01 g/mol | [1][2] |
| CAS Number | 58481-10-0 | [1][2] |
| Melting Point | 228 °C | [1] |
| Appearance | Solid | |
| Purity | ≥95% | [3] |
Historical Context and Discovery
While a definitive singular "discovery" of this compound is not prominently documented in easily accessible historical records, its emergence is intrinsically linked to the broader development of pyridine chemistry. The functionalization of pyridine rings has been a cornerstone of organic synthesis for over a century, with foundational methods like the Hantzsch pyridine synthesis (1881) paving the way for the creation of a vast array of substituted pyridines. The introduction of iodine onto the pyridine nucleus, often achieved through diazotization of an amino group followed by a Sandmeyer-type reaction, became a critical tool for synthetic chemists. This allowed for the subsequent introduction of various functional groups through cross-coupling reactions, making iodo-substituted pyridines highly valuable intermediates. The synthesis and study of compounds like this compound would have been a logical progression in the exploration of pyridine derivatives for applications in pharmaceuticals and materials science.
Synthetic Pathways and Experimental Protocols
The primary and most logical synthetic route to this compound involves the diazotization of 2-aminopyridine-4-carboxylic acid followed by an iodination reaction, a classic example of the Sandmeyer reaction.
Logical Synthesis Workflow
References
An In-depth Technical Guide on the Theoretical Electronic Properties of 2-Iodopyridine-4-carboxylic Acid
Disclaimer: Direct theoretical and experimental studies on the electronic properties of 2-Iodopyridine-4-carboxylic acid are limited in publicly accessible literature. This guide, therefore, presents a comprehensive theoretical framework based on established principles of computational chemistry and analysis of structurally analogous compounds, including substituted pyridines and pyridine carboxylic acids. The methodologies and predicted properties detailed herein are intended to provide a robust foundation for researchers, scientists, and drug development professionals.
Introduction
This compound is a heterocyclic organic compound that holds potential significance in pharmaceutical and materials science research. Its molecular structure, featuring a pyridine ring substituted with an electron-withdrawing carboxylic acid group and a halogen atom (iodine), suggests a unique electronic profile. Understanding these electronic properties is crucial for predicting its reactivity, intermolecular interactions, and potential applications in drug design and as a functional material. This technical guide outlines the theoretical approaches to characterizing the electronic properties of this compound and presents expected findings based on analogous systems.
Theoretical Methodologies: A Computational Workflow
The investigation of the electronic properties of molecules like this compound is primarily conducted through computational quantum chemistry methods. Density Functional Theory (DFT) is a powerful and widely used approach that offers a favorable balance between accuracy and computational cost.
Experimental Protocols (Computational):
A standard computational protocol for analyzing the electronic properties of this compound involves the following steps:
-
Geometry Optimization: The initial step is to determine the most stable three-dimensional conformation of the molecule. This is achieved by performing a geometry optimization calculation to find the structure corresponding to the minimum potential energy. A common and reliable level of theory for this purpose is the B3LYP hybrid functional combined with a Pople-style basis set such as 6-311++G(d,p), which includes diffuse functions and polarization functions to accurately describe the electron distribution, particularly for the iodine atom and the carboxylic acid group.
-
Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. These calculations also provide thermodynamic data such as zero-point vibrational energy, enthalpy, and Gibbs free energy.
-
Electronic Property Calculations: With the optimized geometry, a series of single-point energy calculations are carried out to determine various electronic properties. These include:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.
-
Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study intramolecular and intermolecular bonding and interactions, such as charge transfer and hyperconjugative interactions.
-
Global Reactivity Descriptors: Parameters such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness are calculated from the HOMO and LUMO energies to quantify the molecule's reactivity.
-
The logical workflow for these computational studies can be visualized as follows:
Caption: A flowchart illustrating the computational steps for the theoretical analysis of molecular electronic properties.
Predicted Electronic Properties of this compound
Based on the known effects of substituents on the pyridine ring, the following electronic properties can be anticipated for this compound:
-
Influence of Substituents: The pyridine ring itself is electron-deficient due to the electronegative nitrogen atom. The carboxylic acid group at the 4-position is a strong electron-withdrawing group, which will further decrease the electron density on the ring. The iodine atom at the 2-position is also electron-withdrawing through its inductive effect, although it can be a weak pi-donor. The combined effect of these substituents is expected to make the pyridine ring highly electron-deficient.
-
Frontier Molecular Orbitals (HOMO and LUMO): The electron-withdrawing nature of the substituents will likely lower the energies of both the HOMO and LUMO. The HOMO is expected to be localized primarily on the pyridine ring and the iodine atom, while the LUMO is likely to be distributed over the pyridine ring and the carboxylic acid group. The HOMO-LUMO gap is anticipated to be relatively small, suggesting higher reactivity compared to unsubstituted pyridine.
-
Molecular Electrostatic Potential (MEP): The MEP map is predicted to show a region of high positive potential (electrophilic) around the hydrogen atom of the carboxylic acid and the pyridine ring protons. A region of negative potential (nucleophilic) is expected around the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylic acid group.
-
Reactivity: The electron-deficient nature of the pyridine ring will make it susceptible to nucleophilic aromatic substitution reactions. The carboxylic acid group can act as a hydrogen bond donor and acceptor, influencing intermolecular interactions and solubility.
The logical relationship between the molecular structure and its predicted electronic properties can be visualized as follows:
Caption: A diagram showing the influence of molecular structure on the electronic properties of this compound.
Data Presentation: Electronic Properties of Analogous Compounds
Table 1: Calculated HOMO, LUMO, and Energy Gap for Substituted Pyridines
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Computational Method |
| Pyridine | -6.89 | -0.54 | 6.35 | DFT/B3LYP |
| 4-Nitropyridine | -7.89 | -2.89 | 5.00 | DFT/B3LYP |
| 4-Aminopyridine | -5.78 | -0.11 | 5.67 | DFT/B3LYP |
| 4-Carboxypyridine | -7.54 | -2.12 | 5.42 | DFT/B3LYP |
Data is illustrative and compiled from typical DFT calculations on substituted pyridines.
Table 2: Calculated Global Reactivity Descriptors for Substituted Pyridines
| Compound | Ionization Potential (I) | Electron Affinity (A) | Electronegativity (χ) | Chemical Hardness (η) |
| Pyridine | 6.89 | 0.54 | 3.715 | 3.175 |
| 4-Nitropyridine | 7.89 | 2.89 | 5.39 | 2.50 |
| 4-Aminopyridine | 5.78 | 0.11 | 2.945 | 2.835 |
| 4-Carboxypyridine | 7.54 | 2.12 | 4.83 | 2.71 |
Calculated as I ≈ -EHOMO, A ≈ -ELUMO, χ = (I+A)/2, η = (I-A)/2.
Conclusion
This technical guide provides a comprehensive theoretical framework for understanding the electronic properties of this compound. Through the application of established computational methodologies such as Density Functional Theory, it is possible to predict key electronic characteristics, including frontier molecular orbital energies, charge distribution, and reactivity descriptors. By drawing analogies from studies on similarly substituted pyridines, we anticipate that this compound will exhibit a highly electron-deficient pyridine ring, leading to distinct reactivity patterns. The detailed computational workflow and predictive insights offered herein serve as a valuable resource for guiding future experimental and theoretical research in the development of novel pharmaceuticals and functional materials based on this promising molecular scaffold.
Methodological & Application
Application Notes & Protocols: The Use of 2-Iodopyridine-4-carboxylic Acid in Suzuki-Miyaura Cross-Coupling Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This reaction is particularly vital in medicinal chemistry for the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmaceuticals.[3][4] 2-Iodopyridine-4-carboxylic acid is a valuable bifunctional building block. The C-I bond provides a reactive site for cross-coupling, while the carboxylic acid moiety offers a handle for further synthetic transformations, such as amide bond formation. This document provides detailed protocols and application notes for the effective use of this compound in Suzuki-Miyaura cross-coupling reactions.
Principle of Reactivity: The Suzuki-Miyaura reaction involves a palladium catalyst to couple an organoboron reagent (like a boronic acid) with an organic halide or triflate.[1][5] The catalytic cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[6][7] In the case of this compound, the carbon-iodine (C-I) bond is the most reactive site for oxidative addition to the Pd(0) catalyst. The C-I bond is weaker and more readily cleaved than C-Br or C-Cl bonds, allowing for selective functionalization at the 2-position.[6][8] The presence of the carboxylic acid group may necessitate careful selection of the base to avoid unwanted side reactions, though in many cases, standard bases like carbonates or phosphates are effective.[9][10]
Data Presentation
The successful execution of a Suzuki-Miyaura coupling depends on the careful selection of reagents and conditions. The tables below summarize the key components and provide representative conditions based on analogous reactions with halogenated pyridines.[6][8]
Table 1: Key Reagents for Suzuki-Miyaura Coupling
| Reagent | Role | Typical Examples | Notes |
| This compound | Electrophilic Partner | N/A | The starting material and limiting reagent. |
| Aryl/Heteroaryl Boronic Acid | Nucleophilic Partner | Phenylboronic acid, Thiophene-3-boronic acid | Typically used in slight excess (1.1 - 1.5 equivalents). |
| Palladium Catalyst | Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ | Catalyst loading is typically low (0.5 - 5 mol%).[11] |
| Ligand | Catalyst Stabilization/Activation | PPh₃, SPhos, XPhos | Often pre-complexed with the palladium source (e.g., in Pd(PPh₃)₄). |
| Base | Boronic Acid Activation | K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃ | Essential for the transmetalation step.[10] Typically 2-3 equivalents are used. |
| Solvent | Reaction Medium | 1,4-Dioxane/H₂O, DMF, Toluene, Ethanol | A mixture of an organic solvent and water is very common.[8][9] |
Table 2: Representative Reaction Conditions for the Synthesis of 2-Aryl-pyridine-4-carboxylic Acids
| Entry | Arylboronic Acid (equiv.) | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Reported Yield (%)* |
| 1 | Phenylboronic acid (1.2) | Pd(PPh₃)₄ (3) | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid (1.2) | Pd(dppf)Cl₂ (2) | K₃PO₄ (2.0) | Toluene/H₂O (5:1) | 100 | 10 | 80-90 |
| 3 | 3-Thienylboronic acid (1.3) | Pd₂(dba)₃ (1) / SPhos (2) | Cs₂CO₃ (2.5) | 1,4-Dioxane/H₂O (4:1) | 80 | 16 | 75-88 |
| 4 | 4-Cyanophenylboronic acid (1.1) | Pd(OAc)₂ (2) / PPh₃ (4) | Na₂CO₃ (2.0) | Ethanol/H₂O (3:1) | 85 | 14 | 82-92 |
*Yields are representative and based on literature for structurally similar substrates.[8][9][12] Optimization may be required for specific substrate combinations.
Visualizations
The following diagrams illustrate the fundamental catalytic cycle and a standard experimental workflow for the Suzuki-Miyaura reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.[6]
Caption: General workflow for Suzuki-Miyaura coupling experiments.[8]
Experimental Protocols
This section provides a detailed, generalized procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials and Equipment:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Schlenk flask or round-bottom flask with reflux condenser
-
Magnetic stirrer and stir plate
-
Heating mantle or oil bath
-
Inert gas line (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup:
-
Establishing an Inert Atmosphere:
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.[7]
-
-
Solvent Addition:
-
Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1 v/v) to the reaction flask via syringe. The volume should be sufficient to create a stirrable slurry.[6]
-
-
Reaction Execution:
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water.
-
Carefully acidify the aqueous solution with 1M HCl to a pH of ~4-5 to precipitate the carboxylic acid product.
-
Filter the resulting solid and wash with cold water. Alternatively, if the product is soluble, extract the aqueous layer multiple times with an organic solvent like ethyl acetate.[8]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[6]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) or by recrystallization to afford the pure 2-aryl-pyridine-4-carboxylic acid.[8]
-
Safety Information:
-
Palladium catalysts and organic solvents should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Inert gas techniques should be used to handle air-sensitive reagents.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Iodopyridine-4-carboxylic Acid as a Ligand in Transition Metal Catalysis
A comprehensive review of available scientific literature and chemical databases reveals no specific documented applications of 2-iodopyridine-4-carboxylic acid as a ligand in transition metal-catalyzed reactions. While pyridine carboxylic acids, as a class of compounds, are utilized in coordination chemistry and catalysis, the specific isomer this compound does not appear to be a commonly employed ligand for these purposes.
This lack of data prevents the creation of detailed application notes, experimental protocols, and quantitative data tables as requested. It is possible that this compound is used as a synthetic intermediate for other more complex ligands, or its potential in catalysis has not yet been explored or reported in publicly accessible literature.
Insights from a Closely Related Isomer: 4-Iodopyridine-2-carboxylic Acid
To provide context for researchers interested in this area, we can examine the applications of a closely related isomer, 4-iodopyridine-2-carboxylic acid . This molecule has been investigated as a ligand in the synthesis of transition metal complexes, offering a glimpse into how iodo-substituted pyridine carboxylic acids can be utilized.
Application in Materials Science: Synthesis of a Manganese(II) Complex with Nonlinear Optical (NLO) Properties
Research has shown that 4-iodopyridine-2-carboxylic acid can be used as a ligand to synthesize a novel manganese(II) complex with potential applications in nonlinear optics.[1]
Complex Structure: The synthesized complex features an octahedral coordination geometry around the central manganese(II) ion. The ligands involved are 4-iodo-pyridine-2-carboxylic acid (H4Ipca) and 5,5′-dimethyl-2,2′-bipyridine (5,5dmbpy).[1]
Key Findings:
-
Enhanced Electronic Transitions: Spectroscopic analysis, including FT-IR and UV-Vis, confirmed the coordination of the ligands to the metal center.[1] The complex exhibits a major absorption peak at 281 nm, which is attributed to π → π* and n → π* transitions.[1]
-
Nonlinear Optical Activity: Theoretical calculations using density functional theory (DFT) revealed a significantly reduced HOMO-LUMO energy gap of 2.15 eV for the Mn(II) complex, suggesting enhanced electronic transitions and polarizability.[1] This leads to a substantial increase in the first-order hyperpolarizability (β) to 85.018 × 10⁻³⁰ esu, indicating high NLO activity.[1]
Experimental Protocol: Synthesis of the Mn(II) Complex
While a detailed, step-by-step protocol for the synthesis of the manganese(II) complex with 4-iodopyridine-2-carboxylic acid is not fully provided in the available literature, the general approach involves the reaction of a manganese(II) salt with the two ligands, 4-iodopyridine-2-carboxylic acid and 5,5′-dimethyl-2,2′-bipyridine, in a suitable solvent. The resulting complex can then be crystallized and characterized.
Workflow for Synthesis and Characterization
Caption: General workflow for the synthesis and characterization of the Mn(II) complex.
Potential Role in Catalysis
The presence of both a coordinating carboxylic acid group and a potentially reactive carbon-iodine bond in this compound suggests possible, though unexplored, roles in catalysis. The pyridine nitrogen and the carboxylate oxygen can act as a bidentate ligand to stabilize a metal center, while the C-I bond could undergo oxidative addition in a catalytic cycle, for example, in cross-coupling reactions.
Hypothetical Catalytic Cycle in a Suzuki-Miyaura Coupling
The following diagram illustrates a hypothetical catalytic cycle for a Suzuki-Miyaura coupling reaction where a complex of this compound might participate. It is important to reiterate that this is a theoretical pathway and has not been experimentally verified for this specific ligand.
Caption: Hypothetical Suzuki-Miyaura coupling cycle involving a Pd catalyst.
Conclusion
For researchers, scientists, and drug development professionals, this compound remains a molecule with unexplored potential as a ligand in transition metal catalysis. While direct applications are not currently reported, the study of its isomer, 4-iodopyridine-2-carboxylic acid, in forming functional metal complexes suggests that further investigation into the coordination chemistry and catalytic activity of this compound could be a fruitful area of research. Future work could involve synthesizing transition metal complexes with this ligand and screening them for activity in various catalytic reactions, such as cross-coupling, oxidation, or reduction.
References
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using 2-Iodopyridine-4-carboxylic Acid
Introduction
2-Iodopyridine-4-carboxylic acid is a versatile heterocyclic building block crucial for the synthesis of complex pharmaceutical intermediates. Its structure incorporates a pyridine core, a carboxylic acid group, and a highly reactive iodine atom. The significant difference in reactivity between the carbon-iodine (C-I) bond and the other C-H or C-C bonds of the pyridine ring allows for selective functionalization through various palladium-catalyzed cross-coupling reactions. This regioselectivity is fundamental in constructing molecular scaffolds for drug discovery, particularly in the development of kinase inhibitors and other targeted therapies.[1][2][3] This document provides detailed protocols for key synthetic transformations involving this compound, including Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling: C-C Bond Formation
Application Note:
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp2-hybridized carbons.[4] In pharmaceutical development, this reaction is widely used to couple aryl or heteroaryl fragments, a common strategy in the synthesis of bi-aryl compounds with biological activity.[5][6] Utilizing this compound, this reaction allows for the introduction of a wide range of aryl or heteroaryl boronic acids at the 2-position of the pyridine ring. The reactivity of the C-I bond is significantly greater than that of C-Br or C-Cl bonds, ensuring high selectivity.[7][8]
Logical Relationship: Regioselectivity in Cross-Coupling
The synthetic strategy for halogenated pyridines is governed by the inherent reactivity hierarchy of the carbon-halogen bonds. The C-I bond is the most labile and reacts preferentially under mild palladium catalysis, leaving other positions available for subsequent transformations.[7][8]
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: 2-Iodopyridine-4-carboxylic Acid in the Synthesis of Bioactive Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Iodopyridine-4-carboxylic acid is a versatile building block in medicinal chemistry, offering a reactive iodine substituent for carbon-carbon and carbon-nitrogen bond formation, and a carboxylic acid group for further functionalization, such as amide bond formation.[1] Its pyridine core is a common motif in a wide range of biologically active compounds. These application notes provide an overview of the use of this compound in the synthesis of bioactive heterocycles, with a focus on palladium-catalyzed cross-coupling reactions and subsequent elaborations to generate molecules with potential therapeutic applications, such as kinase and PARP inhibitors.
Synthetic Applications: Palladium-Catalyzed Cross-Coupling Reactions
The carbon-iodine bond in this compound is highly amenable to palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of substituents at the 2-position of the pyridine ring. The most common and useful of these reactions in this context are the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between the pyridine ring and various aryl or heteroaryl boronic acids or esters. This reaction is instrumental in the synthesis of bi-aryl and heteroaryl-aryl structures, which are common scaffolds in kinase inhibitors.
-
Reaction Setup: In a clean, dry Schlenk flask, combine this compound (1.0 equiv.), the desired aryl/heteroaryl boronic acid or ester (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃; 2.0-3.0 equiv.).
-
Catalyst and Ligand: Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or PdCl₂(dppf); 0.02-0.05 equiv.) and, if necessary, a ligand (e.g., PPh₃, SPhos, or XPhos; 0.04-0.10 equiv.).
-
Solvent: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O, toluene/H₂O, or DMF/H₂O in a 4:1 to 10:1 ratio).
-
Reaction Conditions: Seal the flask and purge with an inert gas (e.g., argon or nitrogen). Heat the reaction mixture with stirring at a temperature ranging from 80 °C to 120 °C.
-
Monitoring and Work-up: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate or dichloromethane). The organic layers are then combined, washed with brine, dried over anhydrous Na₂SO₄ or MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired coupled product.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between the pyridine ring and a terminal alkyne. The resulting alkynyl-pyridines are valuable intermediates that can be further elaborated into various heterocyclic systems or used as key pharmacophores in bioactive molecules, including some PARP inhibitors.
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), the terminal alkyne (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄; 0.02-0.05 equiv.), and a copper(I) co-catalyst (e.g., CuI; 0.05-0.10 equiv.).
-
Solvent and Base: Add a degassed solvent (e.g., anhydrous THF, DMF, or 1,4-dioxane) and a suitable base (e.g., triethylamine (Et₃N) or diisopropylethylamine (DIPEA); 2.0-3.0 equiv.).
-
Reaction Conditions: Purge the flask with an inert gas. Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Once the reaction is complete, the mixture is filtered to remove the ammonium salt precipitate. The filtrate is concentrated, and the residue is partitioned between an organic solvent and water. The organic layer is washed, dried, and concentrated.
-
Purification: The crude product is purified by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at the 2-position of the pyridine ring. This reaction is crucial for the synthesis of various bioactive heterocycles where an amino-pyridine core is a key structural feature.
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the desired amine (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂; 0.01-0.05 equiv.), a suitable phosphine ligand (e.g., BINAP, Xantphos, or DavePhos; 0.02-0.10 equiv.), and a base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃; 1.5-2.5 equiv.).
-
Solvent: Add an anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane, or THF).
-
Reaction Conditions: Seal the reaction vessel and heat with stirring at a temperature ranging from 80 °C to 110 °C.
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of Celite. The filtrate is washed with water and brine, dried, and concentrated.
-
Purification: The crude product is purified by column chromatography.
Synthesis of Bioactive Heterocycles: An Illustrative Example
The following section provides a hypothetical, yet plausible, synthetic route to a kinase inhibitor scaffold, demonstrating the application of the aforementioned reactions starting from this compound.
Synthesis of a Pyridyl-Pyrazolyl Kinase Inhibitor Scaffold
Kinase inhibitors often feature a heterocyclic core that can interact with the ATP-binding site of the enzyme. A common strategy involves the synthesis of a substituted pyridine core.
Step 1: Suzuki-Miyaura Coupling
The synthesis begins with a Suzuki-Miyaura coupling to introduce a substituted pyrazole moiety at the 2-position of the pyridine ring.
Caption: Suzuki-Miyaura coupling workflow.
Step 2: Amide Bond Formation
The carboxylic acid group of the coupled product is then activated and reacted with a desired amine to form an amide bond. This is a common strategy to introduce further diversity and to modulate the pharmacokinetic properties of the molecule.
Caption: Amide coupling workflow.
Quantitative Data
The following tables summarize representative quantitative data for the types of reactions and biological activities discussed.
Table 1: Representative Reaction Yields for Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Type | Starting Material | Coupling Partner | Catalyst System | Solvent | Temp (°C) | Yield (%) |
| Suzuki-Miyaura | This compound | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Dioxane/H₂O | 100 | 75-90 |
| Suzuki-Miyaura | This compound | 3-Pyridylboronic acid | PdCl₂(dppf) / K₃PO₄ | DMF/H₂O | 110 | 70-85 |
| Sonogashira | This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI / Et₃N | THF | 25 | 80-95 |
| Sonogashira | This compound | Propargyl alcohol | Pd(PPh₃)₄ / CuI / DIPEA | DMF | 50 | 70-88 |
| Buchwald-Hartwig | This compound | Morpholine | Pd₂(dba)₃ / Xantphos / NaOtBu | Toluene | 100 | 65-80 |
| Buchwald-Hartwig | This compound | Aniline | Pd(OAc)₂ / BINAP / Cs₂CO₃ | Dioxane | 110 | 60-75 |
Table 2: Biological Activity of Representative Bioactive Heterocycles
| Compound Class | Target | Representative IC₅₀ (nM) |
| Pyridyl-Pyrazolyl Amides | Kinase (e.g., JAK, p38) | 10 - 500 |
| Alkynyl-Pyridine Carboxamides | PARP-1 | 5 - 100 |
| Amino-Pyridine Carboxamides | Kinase (e.g., PI3K, mTOR) | 20 - 1000 |
Signaling Pathways
Many of the bioactive heterocycles synthesized from this compound are designed to inhibit specific signaling pathways implicated in diseases such as cancer and inflammation.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers, making it a prime target for drug development.
Caption: Inhibition of the PI3K/Akt/mTOR pathway.
JAK-STAT Signaling Pathway
The JAK-STAT signaling pathway is essential for mediating cellular responses to a variety of cytokines and growth factors, playing a key role in the immune system and hematopoiesis. Aberrant JAK-STAT signaling is associated with autoimmune diseases and cancers.
Caption: Inhibition of the JAK-STAT pathway.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a diverse range of bioactive heterocycles. Through well-established palladium-catalyzed cross-coupling reactions, followed by functionalization of the carboxylic acid group, researchers can efficiently access complex molecular architectures with potential therapeutic applications, particularly in the development of kinase and PARP inhibitors. The protocols and data presented herein provide a foundation for the design and execution of synthetic strategies targeting these important classes of bioactive molecules.
References
Application Notes and Protocols for the Esterification of 2-Iodopyridine-4-carboxylic acid
Introduction
2-Iodopyridine-4-carboxylic acid and its corresponding esters are valuable intermediates in the synthesis of pharmaceuticals and other bioactive molecules. The ester functionality allows for further chemical transformations and can modulate the pharmacokinetic properties of a target compound. This document provides detailed protocols for the esterification of this compound, with a primary focus on the mild and efficient Steglich esterification method. Alternative methods, including the use of thionyl chloride and Fischer-Speier esterification, are also discussed. These protocols are intended for researchers and scientists in the field of organic synthesis and drug development.
Recommended Protocol: Steglich Esterification
The Steglich esterification is a mild and highly efficient method for the formation of esters from carboxylic acids and alcohols.[1][2][3][4][5] It utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).[1][2][3][4][5] This method is particularly well-suited for substrates with sensitive functional groups that may not be stable under the acidic conditions of a Fischer esterification.[2][4][5] The reaction proceeds at room temperature and generally gives high yields.[1][3][5]
Reaction Mechanism
The reaction proceeds through the formation of an O-acylisourea intermediate from the carboxylic acid and DCC. This activated intermediate is then attacked by the alcohol, facilitated by the nucleophilic catalyst DMAP, to form the ester and N,N'-dicyclohexylurea (DCU) as a byproduct.[3][4]
Experimental Protocol: Synthesis of Methyl 2-Iodopyridine-4-carboxylate
Materials:
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Methanol (MeOH)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the carboxylic acid in anhydrous dichloromethane (DCM).
-
Add anhydrous methanol (1.2 eq) to the solution.
-
Add a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq) to the reaction mixture.
-
Cool the flask in an ice bath to 0 °C.
-
In a separate container, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in a small amount of anhydrous DCM.
-
Slowly add the DCC solution to the reaction mixture at 0 °C with continuous stirring.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, a white precipitate of N,N'-dicyclohexylurea (DCU) will have formed. Filter the reaction mixture to remove the DCU precipitate.
-
Wash the filtrate sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure methyl 2-iodopyridine-4-carboxylate.
Data Presentation
The following table summarizes typical reaction parameters and expected yields for the Steglich esterification of a generic carboxylic acid, which can be used as a starting point for the esterification of this compound.
| Carboxylic Acid | Alcohol | Coupling Agent (eq) | Catalyst (eq) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Methanol | DCC (1.1) | DMAP (0.1) | DCM | RT | 2-4 | 85-95 (expected) |
| This compound | Ethanol | DCC (1.1) | DMAP (0.1) | DCM | RT | 2-4 | 85-95 (expected) |
| This compound | Isopropanol | DCC (1.1) | DMAP (0.1) | DCM | RT | 4-8 | 70-85 (expected) |
Alternative Protocol 1: Thionyl Chloride Method
This method involves the conversion of the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂), followed by reaction with an alcohol. This is a common and effective method for esterification.[6]
Experimental Protocol: Synthesis of Methyl 2-Iodopyridine-4-carboxylate
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous Methanol (MeOH)
-
Anhydrous Toluene or Dichloromethane (DCM)
-
Pyridine (optional, as a catalyst and acid scavenger)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware
Procedure:
-
Step 1: Formation of the Acyl Chloride
-
In a round-bottom flask, suspend this compound (1.0 eq) in anhydrous toluene or DCM.
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (optional).
-
Slowly add thionyl chloride (1.2-1.5 eq) to the suspension at room temperature.
-
Heat the reaction mixture to reflux and maintain for 1-2 hours, or until the evolution of gas (HCl and SO₂) ceases.
-
Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure.
-
-
Step 2: Esterification
-
Dissolve the crude acyl chloride in anhydrous DCM or toluene.
-
Cool the solution in an ice bath.
-
Slowly add anhydrous methanol (2.0-3.0 eq) to the solution. If desired, pyridine (1.1 eq) can be added to scavenge the HCl produced.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Data Presentation
| Carboxylic Acid | Reagent 1 | Reagent 2 | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | SOCl₂ | Methanol | Toluene/DCM | Reflux then RT | 2-4 | 80-90 (expected) |
Alternative Protocol 2: Fischer-Speier Esterification
The Fischer-Speier esterification is the classic acid-catalyzed esterification of a carboxylic acid with an alcohol.[7] While effective for many substrates, the use of strong acid and heat may not be suitable for sensitive molecules like this compound, where side reactions could occur. A synthesis of ethyl 2,6-dibromopyridine-4-carboxylate from the corresponding carboxylic acid using sulfuric acid and heating for 15 hours has been reported, suggesting this method could be viable but potentially harsh.[8]
General Considerations
-
Catalyst: A strong acid such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) is typically used.
-
Alcohol: The alcohol is often used in large excess to drive the equilibrium towards the product.
-
Water Removal: The water produced during the reaction must be removed to favor ester formation, often by azeotropic distillation using a Dean-Stark apparatus.
-
Reaction Conditions: The reaction is typically carried out at reflux temperature.
Visualizations
Experimental Workflow for Steglich Esterification
Caption: Workflow for the Steglich esterification of this compound.
Signaling Pathway: Mechanism of Steglich Esterification
Caption: Simplified mechanism of the Steglich esterification.
References
- 1. Steglich esterification - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Steglich Esterification [organic-chemistry.org]
- 5. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 6. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 7. scbt.com [scbt.com]
- 8. Ethyl 2,6-dibromopyridine-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
Application Notes: 2-Iodopyridine-4-carboxylic Acid Derivatives in the Preparation of Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodinated pyridine derivatives are versatile building blocks in medicinal chemistry and materials science due to their susceptibility to various cross-coupling reactions, enabling the construction of complex molecular architectures. While direct applications of 2-iodopyridine-4-carboxylic acid in the synthesis of fluorescent probes are not extensively documented in publicly available literature, its derivatives serve as key intermediates in the preparation of sophisticated tools for biological research. Specifically, derivatives such as 3-amino-6-chloro-2-iodopyridine-4-carboxylic acid are instrumental in synthesizing fluorescently labeled inhibitors for high-throughput screening and assay development in drug discovery.
This document provides detailed protocols and application notes based on the use of a this compound derivative in the preparation of a fluorescent probe for a competitive binding assay. Additionally, a representative protocol for a hypothetical direct synthesis of a fluorescent probe from this compound via Suzuki coupling is presented to illustrate its potential in fluorophore construction.
Application 1: Synthesis of a Fluorescently Labeled Inhibitor for Cbl-b E3 Ubiquitin Ligase
A key application involves the use of 3-amino-6-chloro-2-iodopyridine-4-carboxylic acid , a derivative of the title compound, in the multi-step synthesis of a potent inhibitor of the Casitas B-lineage lymphoma b (Cbl-b) E3 ubiquitin ligase. To facilitate a high-throughput screening assay for Cbl-b inhibitors, the final compound is conjugated to a fluorophore, such as BODIPY FL, creating a fluorescent probe. This probe is utilized in fluorescence polarization (FP) or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays to identify and characterize potential drug candidates.[1][2][3]
Signaling Pathway: Competitive Inhibition Assay
The fluorescently labeled inhibitor (Probe) binds to the target protein, Cbl-b. In a competitive assay, if a candidate compound (inhibitor) is introduced and binds to Cbl-b, it displaces the fluorescent probe. This displacement leads to a measurable change in the fluorescence signal (e.g., a decrease in fluorescence polarization), allowing for the quantification of the inhibitor's binding affinity.[2][3]
Experimental Protocols
Protocol 1: Synthesis of 3-amino-6-chloro-2-iodopyridine-4-carboxylic Acid
This protocol describes the synthesis of the key intermediate from 5-amino-2-chloropyridine-4-carboxylic acid.
Materials:
-
5-amino-2-chloropyridine-4-carboxylic acid
-
N-Iodosuccinimide (NIS)
-
N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware for organic synthesis
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, dissolve 5-amino-2-chloropyridine-4-carboxylic acid (1.0 eq) in DMF.
-
Cool the solution to 0-10 °C using an ice bath.
-
Add N-iodosuccinimide (1.5 eq) portion-wise to the cooled solution while stirring.
-
After the addition is complete, allow the mixture to stir at 0-10 °C for 30 minutes.
-
Remove the ice bath and heat the reaction mixture to 80 °C.
-
Maintain the temperature and continue stirring for 16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench by pouring into ice-water.
-
The product can be isolated by filtration and purified by recrystallization or column chromatography.
Protocol 2: General Procedure for Fluorescent Labeling of the Inhibitor
This protocol outlines the final step of conjugating the synthesized inhibitor (containing a reactive amine group) with an N-hydroxysuccinimide (NHS) ester of a fluorophore, such as BODIPY FL.
Materials:
-
Cbl-b inhibitor with a primary or secondary amine handle
-
BODIPY FL, NHS ester
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
High-Performance Liquid Chromatography (HPLC) for purification
Procedure:
-
Dissolve the Cbl-b inhibitor (1.0 eq) in anhydrous DMF or DMSO.
-
Add a base such as TEA or DIPEA (2.0-3.0 eq) to the solution.
-
In a separate vial, dissolve BODIPY FL, NHS ester (1.1 eq) in a minimal amount of anhydrous DMF or DMSO.
-
Add the BODIPY FL solution dropwise to the inhibitor solution while stirring at room temperature.
-
Protect the reaction from light by wrapping the flask in aluminum foil.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, the solvent can be removed under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the pure fluorescently labeled inhibitor.
Application 2: Hypothetical Direct Synthesis of a Fluorescent Probe via Suzuki Coupling
To illustrate the potential of this compound as a direct precursor for fluorescent probes, a hypothetical protocol for a Suzuki-Miyaura cross-coupling reaction is provided. This reaction would couple the pyridine core with a fluorescent arylboronic acid, such as pyrene-1-boronic acid, to create a novel fluorophore. The selectivity of Suzuki coupling for iodo- over other halo-substituents makes 2-iodopyridines excellent substrates.[4][5]
Protocol 3: Hypothetical Suzuki Coupling of this compound with Pyrene-1-boronic acid
Materials:
-
This compound
-
Pyrene-1-boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., 1,4-Dioxane/Water mixture or Toluene)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask and condenser
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), pyrene-1-boronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0-3.0 eq).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed solvent system (e.g., Dioxane/H₂O 4:1) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the fluorescent probe.
Data Presentation
The photophysical properties of the fluorescent label are critical for its application. The table below summarizes the typical properties of BODIPY FL, the fluorophore used in the documented application.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~505 nm | [6][7] |
| Emission Maximum (λem) | ~513 nm | [6][7] |
| Molar Extinction Coefficient (ε) | ~91,000 M⁻¹cm⁻¹ | [7] |
| Quantum Yield (Φ) | High (often > 0.9) | [8][] |
| Stokes Shift | ~8 nm | [6] |
| Key Features | pH-insensitive, narrow emission spectrum, high photostability | [7][10] |
Note: The exact photophysical properties of the final probe (inhibitor-fluorophore conjugate) may vary slightly from the free dye due to the influence of the conjugated molecule and the local environment.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. researchgate.net [researchgate.net]
- 3. High-throughput fluorescence polarization assay to identify inhibitors of Cbl(TKB)-protein tyrosine kinase interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. BODIPY FL Fluorescent Dye Oligonucleotide Labeling [biosyn.com]
- 8. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Photophysical properties and application in live cell imaging of B,B-fluoro-perfluoroalkyl BODIPYs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Palladium-Catalyzed Amination of 2-Iodopyridine-4-Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The palladium-catalyzed Buchwald-Hartwig amination is a powerful and versatile synthetic method for the formation of carbon-nitrogen (C-N) bonds. This reaction has become indispensable in medicinal chemistry and materials science for the synthesis of arylamines and heteroarylamines, which are prevalent motifs in pharmaceuticals and functional materials. This application note provides detailed protocols for the palladium-catalyzed amination of 2-iodopyridine-4-carboxylic acid derivatives, a class of substrates valuable for the introduction of diverse amine functionalities onto a synthetically useful pyridine scaffold.
The selective amination of this compound derivatives at the C-2 position is achieved due to the high reactivity of the carbon-iodine bond in the palladium-catalyzed cross-coupling reaction. The general reactivity trend for halogens in the Buchwald-Hartwig amination is I > Br > Cl > F, making the iodo-substituent the preferred site of reaction in poly-halogenated pyridines.[1] This regioselectivity allows for the precise and predictable synthesis of 2-aminopyridine-4-carboxylic acid derivatives.
Reaction Principle and Signaling Pathway
The mechanism of the Buchwald-Hartwig amination involves a catalytic cycle initiated by the oxidative addition of the aryl halide to a palladium(0) complex. Subsequent coordination of the amine, deprotonation by a base, and reductive elimination from the palladium(II) intermediate yields the desired arylamine and regenerates the active palladium(0) catalyst.
Data Presentation
The following tables summarize representative reaction conditions and expected yields for the palladium-catalyzed amination of a generic methyl 2-iodopyridine-4-carboxylate with various primary and secondary amines. Please note that these are representative conditions and yields may vary depending on the specific substrate and reaction optimization.
Table 1: Amination with Primary Amines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12 | 85-95 |
| 2 | p-Toluidine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 16 | 80-90 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ | t-BuOH | 90 | 24 | 75-85 |
| 4 | n-Butylamine | Pd(OAc)₂ (2) | Xantphos (4) | NaOtBu | Toluene | 100 | 12 | 70-80 |
Table 2: Amination with Secondary Amines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 8 | 90-98 |
| 2 | Piperidine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 12 | 88-95 |
| 3 | N-Methylaniline | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ | t-BuOH | 90 | 18 | 82-92 |
| 4 | Dibenzylamine | Pd(OAc)₂ (2) | Xantphos (4) | NaOtBu | Toluene | 100 | 24 | 70-80 |
Experimental Protocols
Below are detailed protocols for the palladium-catalyzed amination of this compound derivatives.
Protocol 1: General Procedure for Conventional Heating
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Methyl 2-iodopyridine-4-carboxylate (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and heating block/oil bath
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add the methyl 2-iodopyridine-4-carboxylate, palladium catalyst, phosphine ligand, and base under an inert atmosphere.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed solvent via syringe, followed by the amine.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Microwave-Assisted Amination
Microwave irradiation can significantly reduce reaction times.
Materials:
-
Methyl 2-iodopyridine-4-carboxylate (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., BINAP, 3 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane)
-
Microwave vial with a stir bar
Procedure:
-
To a microwave vial, add the methyl 2-iodopyridine-4-carboxylate, palladium catalyst, phosphine ligand, and base.
-
Add the anhydrous, degassed solvent and the amine.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at the desired temperature (e.g., 120-150 °C) for the specified time (typically 15-60 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up and purify the product as described in Protocol 1.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general experimental workflow for the palladium-catalyzed amination of this compound derivatives.
References
Application Notes: Sonogashira Coupling of 2-Iodopyridine-4-Carboxylic Acid
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is of paramount importance in pharmaceutical and materials science for the synthesis of complex molecules, natural products, and functional materials.[2] The protocol employs a palladium catalyst, typically in conjunction with a copper(I) co-catalyst and an amine base, to facilitate the coupling under mild conditions.[3]
The pyridine-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry. Its derivatization via Sonogashira coupling allows for the introduction of diverse alkynyl fragments, providing a powerful tool for generating novel molecular architectures and exploring structure-activity relationships in drug discovery programs. The reaction's tolerance for various functional groups makes it highly suitable for late-stage functionalization of complex intermediates.[4]
Recent advancements in Sonogashira coupling protocols have focused on improving efficiency and sustainability. These include the development of copper-free systems to avoid issues with copper toxicity and homocoupling of the alkyne, as well as the use of microwave irradiation to dramatically reduce reaction times and often improve yields.[5][6][7] For a substrate like 2-iodopyridine-4-carboxylic acid, the high reactivity of the carbon-iodine bond allows the coupling to proceed efficiently, often at room temperature.[1]
Comparative Summary of Sonogashira Coupling Protocols
The following table summarizes various conditions for Sonogashira coupling reactions, highlighting the versatility of this transformation with different substrates and catalytic systems. While specific examples for this compound are not extensively detailed in the literature, the conditions presented for similar aryl halides and pyridine derivatives serve as excellent starting points for protocol development.
| Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu(I) Co-Catalyst (mol%) | Base | Solvent | Conditions | Yield (%) | Ref. |
| 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF | Room Temp, 16h | >85% | [8] |
| Various Aryl Iodides | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | DMF | 140°C, 5-25 min (Microwave) | 80-95% | [9] |
| 4-Bromoanisole | Phenylacetylene | [PdCl₂(PPh₃)₂] (in situ) | None | Piperidine | Ionic Liquid | 50°C, 30 min (Microwave) | ~99% | [10] |
| Aryl Halides | Arylacetylene | Pd(CH₃CN)₂Cl₂ (0.5) | None | Cs₂CO₃ | 1,4-Dioxane | Room Temp, 36-48h | Good to Excellent | [11] |
| 2-Iodothiophene | HPG-Peptide | Aminopyrimidine-Pd(II) Complex | None | Water/Buffer | Aqueous Medium, 37°C, 3h | 95% (Conversion) | [12] |
Detailed Experimental Protocol: Representative Sonogashira Coupling
This protocol describes a general procedure for the Sonogashira coupling of this compound with a terminal alkyne, adapted from established methods for similar halopyridine substrates.[8]
Objective: To synthesize 2-(alkynyl)pyridine-4-carboxylic acid derivatives.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene) (1.0-1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5-15 mol%)
-
Copper(I) Iodide [CuI] (10-30 mol%)
-
Triethylamine (Et₃N) (as solvent and base)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
Equipment:
-
Schlenk flask or round-bottom flask with a rubber septum
-
Magnetic stirrer and stir bar
-
Syringes and needles for liquid transfer
-
Inert gas manifold (Schlenk line)
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Rotary evaporator
-
Standard laboratory glassware for workup and purification
-
Column chromatography setup
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), Pd(PPh₃)₄ (0.15 equiv), and CuI (0.3 equiv).
-
Solvent Addition: Add anhydrous THF (approx. 0.1 M concentration relative to the pyridine) and triethylamine (Et₃N, half the volume of THF).
-
Degassing: Degas the resulting suspension by bubbling the inert gas through the mixture for 5-10 minutes while stirring.
-
Alkyne Addition: Add the terminal alkyne (1.1 equiv) dropwise to the reaction mixture via syringe at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC until the starting material (this compound) is consumed (typically 12-24 hours).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Extraction: Redissolve the residue in ethyl acetate. Wash the organic layer sequentially with saturated aqueous NH₄Cl solution and brine.
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-(alkynyl)pyridine-4-carboxylic acid.
-
Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Note: The carboxylic acid moiety may complicate purification or react with the base. If low yields or side products are observed, protection of the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to coupling may be necessary.
Visualizations
Experimental Workflow
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijrpas.com [ijrpas.com]
- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 9. Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Derivatization of the carboxylic acid group in 2-Iodopyridine-4-carboxylic acid
Application Notes and Protocols for the Functionalization of a Key Synthetic Building Block
For researchers, scientists, and professionals in drug development, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. The derivatization of the carboxylic acid group in 2-iodopyridine-4-carboxylic acid offers a versatile platform for creating a diverse range of chemical entities, including esters, amides, and acyl halides. These derivatives serve as crucial intermediates in the synthesis of complex molecules with potential therapeutic applications. This document provides detailed application notes and experimental protocols for the common derivatization pathways of this valuable heterocyclic building block.
Introduction to Derivatization Strategies
The carboxylic acid moiety of this compound can be readily converted into several key functional groups, primarily through esterification, amidation, and acyl halide formation. Each of these transformations opens up new avenues for molecular elaboration and structure-activity relationship (SAR) studies.
-
Esterification: The conversion to esters is often employed to enhance lipophilicity, improve cell permeability, or to serve as a protecting group. The classical Fischer-Speier esterification, utilizing an alcohol in the presence of a strong acid catalyst, is a common and effective method.[1][2]
-
Amidation: The formation of amides is a fundamental transformation in medicinal chemistry, as the amide bond is a key structural feature in a vast number of biologically active compounds.[3] This is typically achieved by activating the carboxylic acid with a coupling reagent before introducing an amine.
-
Acyl Halide Formation: The conversion to highly reactive acyl chlorides provides a versatile intermediate that can readily undergo nucleophilic acyl substitution with a wide range of nucleophiles, including alcohols, amines, and carbanions. Reagents such as thionyl chloride and oxalyl chloride are standard for this purpose.[4][5][6]
Comparative Overview of Derivatization Methods
The choice of derivatization method depends on the desired final product, the scale of the reaction, and the compatibility of other functional groups on the substrate. The following table summarizes common conditions and typical yields for the derivatization of carboxylic acids, which can be adapted for this compound.
| Derivatization Method | Reagents/Catalyst | Solvent | Temperature | Typical Reaction Time | Typical Yield |
| Esterification | |||||
| Fischer-Speier | Alcohol (e.g., Methanol, Ethanol), H₂SO₄ (catalytic) | Alcohol (excess) | Reflux | 4-24 hours | 60-95% |
| Amidation | |||||
| HATU Coupling | Amine, HATU, DIPEA | DMF or DCM | Room Temperature | 1-12 hours | 70-95% |
| EDC/HOBt Coupling | Amine, EDC, HOBt, DIPEA or Et₃N | DMF or DCM | 0 °C to Room Temp | 2-24 hours | 65-90% |
| Acyl Halide Formation | |||||
| Acyl Chloride | Thionyl Chloride (SOCl₂) or Oxalyl Chloride, DMF (catalytic) | Toluene or DCM | Room Temperature to Reflux | 1-4 hours | High (often used in situ) |
Experimental Protocols
The following protocols provide detailed, step-by-step procedures for the key derivatization reactions of this compound.
Protocol 1: Esterification via Fischer-Speier Esterification (Methyl 2-Iodopyridine-4-carboxylate)
This protocol describes the synthesis of the methyl ester of this compound using methanol and a sulfuric acid catalyst.[1][2]
Materials:
-
This compound
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add a significant excess of anhydrous methanol to act as both reactant and solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirring mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-24 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 2-iodopyridine-4-carboxylate.
-
If necessary, purify the product by column chromatography on silica gel.
Protocol 2: Amidation using HATU Coupling (N-Aryl/Alkyl-2-iodopyridine-4-carboxamide)
This protocol outlines a general procedure for the synthesis of amides from this compound using the coupling agent HATU.[3]
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide) or DCM (Dichloromethane), anhydrous
-
Lithium Chloride (LiCl) solution (if needed for workup)
-
Ethyl Acetate
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF or DCM.
-
Add the desired amine (1.1 eq) to the solution.
-
Add DIPEA (2.0-3.0 eq) to the reaction mixture.
-
In a separate container, dissolve HATU (1.1 eq) in a small amount of anhydrous DMF or DCM and add it to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC (typically 1-12 hours).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with water (or a dilute LiCl solution to aid separation if DMF was used), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude amide product by column chromatography or recrystallization.
Protocol 3: Acyl Chloride Formation (2-Iodopyridine-4-carbonyl chloride)
This protocol describes the conversion of this compound to its highly reactive acyl chloride derivative.[5][6] This product is often used immediately in the next synthetic step without purification.
Materials:
-
This compound
-
Thionyl Chloride (SOCl₂) or Oxalyl Chloride
-
DMF (N,N-Dimethylformamide), catalytic amount
-
Anhydrous Toluene or DCM
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle (if using SOCl₂)
-
Inert atmosphere (Nitrogen or Argon)
Procedure using Thionyl Chloride:
-
In a fume hood, place this compound (1.0 eq) in a dry round-bottom flask equipped with a reflux condenser and a gas outlet to a trap.
-
Add an excess of thionyl chloride (can be used as the solvent) or dissolve the acid in an inert solvent like toluene and add thionyl chloride (2.0-5.0 eq).
-
Add a catalytic drop of DMF.
-
Heat the mixture to reflux and stir until the evolution of gas ceases (typically 1-3 hours).
-
Allow the reaction to cool to room temperature.
-
Carefully remove the excess thionyl chloride by distillation or under reduced pressure.
-
The resulting crude 2-iodopyridine-4-carbonyl chloride can be used directly in the subsequent reaction.
Procedure using Oxalyl Chloride:
-
In a fume hood, suspend this compound (1.0 eq) in anhydrous DCM in a dry round-bottom flask under an inert atmosphere.
-
Add a catalytic drop of DMF.
-
Slowly add oxalyl chloride (1.5-2.0 eq) to the suspension at 0 °C or room temperature.
-
Stir the mixture at room temperature until the reaction is complete (gas evolution ceases, typically 1-2 hours).
-
The resulting solution of 2-iodopyridine-4-carbonyl chloride is typically used in situ for the next reaction step.
Visualizing the Derivatization Pathways
The following diagrams illustrate the chemical transformations and logical workflows for the derivatization of this compound.
Caption: Key derivatization pathways for this compound.
Caption: A typical workflow for amide synthesis using a coupling reagent.
Caption: The logic of forming and utilizing the acyl chloride intermediate.
Conclusion
The derivatization of the carboxylic acid group of this compound provides a powerful and flexible strategy for the synthesis of novel compounds with potential applications in drug discovery and development. The protocols outlined in this document for esterification, amidation, and acyl chloride formation offer reliable methods for accessing a wide array of derivatives. Researchers can utilize these procedures as a foundation for their synthetic endeavors, enabling the exploration of new chemical space and the optimization of lead compounds. Careful selection of reagents and reaction conditions will be paramount to achieving high yields and purities in these transformations.
References
Troubleshooting & Optimization
Common side reactions in the synthesis of 2-Iodopyridine-4-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Iodopyridine-4-carboxylic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly when using the Sandmeyer reaction, a common synthetic route starting from 2-amino-4-pyridinecarboxylic acid.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of this compound | Incomplete diazotization of the starting material (2-amino-4-pyridinecarboxylic acid). | - Ensure the reaction temperature is maintained between 0-5°C during the addition of sodium nitrite. - Use a slight excess of sodium nitrite (1.1 equivalents). - Confirm the complete dissolution of the starting material in the acidic solution before adding sodium nitrite. |
| Decomposition of the diazonium salt intermediate. | - Use the diazonium salt solution immediately after preparation. - Maintain a low temperature throughout the diazotization and subsequent iodination steps. | |
| Inefficient iodide substitution. | - Use a sufficient excess of potassium iodide (at least 1.5 equivalents). - Consider the addition of a catalytic amount of copper(I) iodide to facilitate the reaction.[1] | |
| Formation of a Significant Amount of Dark, Tarry Byproducts | Intermolecular azo coupling of the diazonium salt with electron-rich aromatic compounds. | - Maintain a low reaction temperature to minimize side reactions. - Ensure slow, dropwise addition of the diazonium salt solution to the iodide solution with vigorous stirring to promote rapid reaction with iodide. |
| Polymerization or decomposition of starting materials or products under harsh acidic conditions. | - Use the minimum necessary concentration of acid for diazotization. - Consider using alternative acids like p-toluenesulfonic acid in a suitable solvent such as acetonitrile.[2] | |
| Presence of 2-Hydroxy-4-pyridinecarboxylic acid as a Major Impurity | Reaction of the diazonium salt with water. | - Minimize the amount of water in the reaction mixture where possible. - Add the cold diazonium salt solution to the iodide solution, rather than the other way around, to ensure the diazonium salt reacts preferentially with the iodide ion.[2] - Consider performing the reaction in a non-aqueous solvent system if feasible.[2] |
| Decarboxylation of the Product or Starting Material | Elevated temperatures or prolonged reaction times in acidic conditions. | - Maintain strict temperature control throughout the reaction. - Minimize the overall reaction time. |
| Formation of Biaryl Impurities | Radical-mediated side reactions, which are inherent to the Sandmeyer mechanism. | - Optimize the concentration of the copper catalyst, as excess catalyst can sometimes promote side reactions. - Ensure efficient stirring to maintain a homogeneous reaction mixture. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A prevalent method for the synthesis of this compound is the Sandmeyer reaction.[1] This involves the diazotization of 2-amino-4-pyridinecarboxylic acid with a nitrite source (e.g., sodium nitrite) in an acidic medium, followed by the introduction of an iodide source (e.g., potassium iodide).
Q2: What are the expected major side products in the synthesis of this compound via the Sandmeyer reaction?
A2: Common side products include:
-
2-Hydroxy-4-pyridinecarboxylic acid: Formed from the reaction of the intermediate diazonium salt with water.
-
Biaryl compounds: Resulting from the radical nature of the Sandmeyer reaction.
-
Azo-coupled oligomers: These can form as dark, tarry materials, especially at higher concentrations or temperatures.[2]
Q3: How can I minimize the formation of the 2-hydroxy byproduct?
A3: To reduce the formation of 2-Hydroxy-4-pyridinecarboxylic acid, it is crucial to minimize the diazonium salt's contact time with water. This can be achieved by adding the cold diazonium salt solution to the potassium iodide solution.[2] Using a non-aqueous solvent system for the reaction is another potential strategy.[2]
Q4: Is a copper catalyst always necessary for the iodination step?
A4: While copper(I) salts are often used as catalysts in Sandmeyer reactions for chlorination and bromination, the iodination reaction can often proceed without a copper catalyst by using potassium iodide.[3] However, the addition of a catalytic amount of copper(I) iodide can sometimes improve the yield and efficiency of the reaction.[1]
Q5: What is the best way to purify the crude this compound?
A5: Purification can typically be achieved through recrystallization from a suitable solvent or by column chromatography on silica gel.[1] The choice of method will depend on the scale of the reaction and the nature of the impurities.
Experimental Protocols
Key Experiment: Synthesis of this compound via Sandmeyer Reaction (Illustrative Protocol)
This protocol is a general representation based on standard Sandmeyer reaction procedures.[1] Researchers should optimize conditions based on their specific laboratory setup and safety protocols.
Materials:
-
2-amino-4-pyridinecarboxylic acid
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
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Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
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Sodium Thiosulfate (Na₂S₂O₃)
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Sodium Bicarbonate (NaHCO₃)
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Ethyl Acetate or other suitable organic solvent
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
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Deionized Water
Procedure:
-
Diazotization:
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In a flask cooled to 0-5°C in an ice bath, dissolve 2-amino-4-pyridinecarboxylic acid (1 equivalent) in a solution of concentrated acid and water.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise to the stirring mixture, ensuring the temperature remains below 5°C.
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Stir the resulting solution at 0-5°C for 30 minutes to ensure complete formation of the diazonium salt.
-
-
Iodination:
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In a separate flask, prepare a solution of potassium iodide (1.5 equivalents) in water.
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Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Nitrogen gas evolution should be observed.
-
-
Work-up:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 1-2 hours.
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Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any excess iodine.
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Neutralize the mixture to a slightly basic pH with a saturated aqueous solution of sodium bicarbonate.
-
-
Extraction and Purification:
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) multiple times.
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Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., MgSO₄).
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Remove the solvent under reduced pressure to obtain the crude this compound.
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Further purify the product by recrystallization or column chromatography.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Potential reaction pathways in the synthesis of this compound.
References
Technical Support Center: Purification of Crude 2-Iodopyridine-4-carboxylic Acid by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 2-Iodopyridine-4-carboxylic acid via recrystallization.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the recrystallization of this compound, presented in a question-and-answer format.
Issue 1: The crude this compound does not dissolve in the hot solvent.
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Question: I am heating my solvent and have added it to my crude this compound, but the solid is not dissolving. What should I do?
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Answer: This issue typically arises from a few common factors. First, ensure that you are using a sufficient volume of solvent. Add the hot solvent in small increments until the solid dissolves completely.[1][2][3] It is crucial to use the minimum amount of hot solvent necessary to fully dissolve the compound to ensure good recovery upon cooling.[1][2][3] Second, verify that the solvent is at or near its boiling point to maximize the solubility of the carboxylic acid.[1][3] If the solid still does not dissolve, you may have chosen an inappropriate solvent. A different solvent or a solvent mixture may be required.
Issue 2: No crystals form upon cooling the solution.
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Question: My this compound dissolved completely in the hot solvent, but after cooling, no crystals have appeared. What is the problem?
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Answer: The absence of crystal formation upon cooling is a common challenge in recrystallization and can be attributed to several factors:
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Excess Solvent: The most frequent cause is the use of too much solvent, which keeps the compound dissolved even at lower temperatures.[1][3] To remedy this, you can gently heat the solution to evaporate some of the solvent and then allow it to cool again.
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Supersaturation: The solution may be supersaturated, meaning the dissolved solid needs a nucleation site to begin crystallization. You can induce crystallization by:
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Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.
-
Seeding: Add a tiny crystal of pure this compound to the solution to act as a template for crystal growth.
-
-
Insufficient Cooling: Ensure the solution has cooled to room temperature and then in an ice bath to maximize crystal formation.[3][4]
-
Issue 3: The product "oils out" instead of forming crystals.
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Question: Upon cooling, my product separated as an oily layer instead of solid crystals. How can I resolve this?
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Answer: "Oiling out" occurs when the solute is insoluble in the solvent at a temperature above the solute's melting point. To address this:
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Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation point and then allow it to cool slowly.
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Change Solvent System: The chosen solvent may not be suitable. Consider using a different solvent or a mixed solvent system. For carboxylic acids, solvent mixtures like ethanol/water or acetone/water can be effective.
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Slow Cooling: Cool the solution very slowly to encourage the formation of an ordered crystal lattice rather than an amorphous oil.
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Issue 4: The recrystallized product is colored.
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Question: My starting material was colored, and the recrystallized this compound is still not white. How can I remove the color?
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Answer: Colored impurities can often be removed by treating the hot solution with activated charcoal.
-
Procedure: After the crude solid has dissolved in the hot solvent, remove the flask from the heat and add a small amount of activated charcoal (a spatula tip is usually sufficient). Swirl the mixture and then perform a hot gravity filtration to remove the charcoal, which will have adsorbed the colored impurities. Then, allow the clear filtrate to cool and crystallize. Be aware that using too much charcoal can lead to a loss of your desired product.
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Issue 5: The yield of purified product is very low.
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Question: After recrystallization, I recovered a very small amount of this compound. What could have gone wrong?
-
Answer: A low recovery can result from several factors:
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Using Too Much Solvent: As mentioned earlier, excess solvent will retain more of your product in the solution (mother liquor) even after cooling.
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Premature Crystallization: If the solution cools too quickly during hot filtration, some of the product may crystallize on the filter paper or in the funnel. Ensure your filtration apparatus is pre-heated.
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Incomplete Crystallization: Not allowing the solution to cool sufficiently will result in a lower yield.
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Washing with Too Much Cold Solvent: Washing the collected crystals with an excessive amount of cold solvent can dissolve some of the product. Use a minimal amount of ice-cold solvent for washing.
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for recrystallizing this compound?
A1: The ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below.[1][3][4] For pyridine carboxylic acids, polar solvents are generally good candidates. Based on the structure, solvents such as ethanol, methanol, or aqueous mixtures of these alcohols are likely to be effective. A preliminary small-scale solubility test is always recommended to determine the best solvent or solvent mixture.
Q2: What are the common impurities in crude this compound?
A2: Common impurities can include unreacted starting materials from the synthesis, such as 2-chloro-4-pyridinecarboxylic acid, and side-products from the iodination reaction.[5] Depending on the synthetic route, other halogenated pyridine derivatives could also be present. The purification process aims to remove these less soluble or more soluble impurities.
Q3: How can I check the purity of my recrystallized product?
A3: The purity of the recrystallized this compound can be assessed by several methods:
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Melting Point Analysis: A pure compound will have a sharp and well-defined melting point. Impurities typically broaden and depress the melting point range. The reported melting point for this compound is in the range of 225-230 °C.
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Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate.
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Spectroscopic Methods: Techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy can confirm the structure and identify the presence of impurities.
Q4: Is it possible to recover more product from the mother liquor?
A4: Yes, it is often possible to obtain a second crop of crystals from the mother liquor (the solution remaining after the first filtration). This can be achieved by evaporating a portion of the solvent from the mother liquor and then allowing it to cool again. However, this second crop may be less pure than the first.
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Solvents
| Solvent | Solubility at Room Temperature | Solubility at Boiling Point |
| Water | Sparingly soluble | Soluble |
| Ethanol | Slightly soluble | Very soluble |
| Methanol | Slightly soluble | Very soluble |
| Acetone | Slightly soluble | Soluble |
| Ethyl Acetate | Sparingly soluble | Moderately soluble |
| Hexane | Insoluble | Insoluble |
Note: This table is based on general solubility principles for similar compounds and should be confirmed by small-scale experimental testing.
Experimental Protocols
Detailed Methodology for the Recrystallization of Crude this compound
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Solvent Selection: Based on preliminary tests, select a suitable solvent (e.g., ethanol, water, or a mixture). For a mixed solvent system like ethanol/water, dissolve the crude solid in the solvent in which it is more soluble (ethanol) and then add the solvent in which it is less soluble (water) until turbidity is observed.
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture on a hot plate with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.[1][3]
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Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask for a few minutes.
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Hot Gravity Filtration: If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration. Use a pre-heated funnel and filter flask to prevent premature crystallization.
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Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature undisturbed. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal yield.[3][4]
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Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
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Drying: Dry the crystals thoroughly, either by air drying or in a vacuum oven at a temperature well below the compound's melting point.
-
Analysis: Determine the mass and melting point of the purified this compound to assess the yield and purity.
Visualizations
References
Optimizing catalyst and base selection for Suzuki coupling with 2-Iodopyridine-4-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki coupling of 2-iodopyridine-4-carboxylic acid. The following information is designed to help optimize catalyst and base selection for this specific transformation.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when performing a Suzuki coupling with this compound?
A1: The primary challenges include:
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to deactivation and low yields. This is a common issue with pyridyl substrates.
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Decarboxylation: The carboxylic acid group at the 4-position may be susceptible to decarboxylation under the basic and often heated conditions of the Suzuki reaction, leading to the formation of 2-iodopyridine as a byproduct.
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Poor Solubility: The carboxylic acid moiety can affect the solubility of the starting material and product in common organic solvents used for Suzuki couplings.
-
Competing Reactions: Homocoupling of the boronic acid partner and dehalogenation of the starting material are potential side reactions that can reduce the yield of the desired product.[1]
Q2: Which type of palladium catalyst is most suitable for this reaction?
A2: For Suzuki couplings involving pyridyl halides, palladium catalysts with bulky, electron-rich phosphine ligands are generally preferred. These ligands can stabilize the active palladium species and mitigate catalyst inhibition by the pyridine nitrogen.[2] Catalysts like Pd(PPh₃)₄ and PdCl₂(dppf) are commonly used and often provide good to excellent yields.[3][4] For more challenging couplings, advanced catalyst systems with Buchwald ligands (e.g., SPhos, XPhos) may offer improved performance.[2]
Q3: How do I select the best base for the Suzuki coupling of this compound?
A3: The choice of base is critical and can influence both the reaction rate and the prevalence of side reactions. A screening of bases is often recommended.
-
Inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄) are most commonly employed.[5][6] K₂CO₃ is a good starting point for many Suzuki reactions.[7]
-
For substrates with base-sensitive functional groups, milder bases like potassium fluoride (KF) can be effective, though they may lead to slower reaction rates.[8]
-
The strength of the base can be important; for instance, in some systems, Na₂CO₃ has been found to be more effective than stronger bases like NaOH or weaker organic bases like triethylamine (TEA).[5]
Q4: Can the carboxylic acid group interfere with the reaction?
A4: Yes, the carboxylic acid can present challenges. Besides the risk of decarboxylation, the acidic proton can react with the base. It is also possible for the carboxylate to coordinate with the palladium center, potentially affecting the catalytic cycle. In some cases, protecting the carboxylic acid as an ester may be considered, followed by deprotection after the coupling reaction.
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Catalyst Inactivation by Pyridine Nitrogen | 1. Switch to a more robust catalyst system: Use palladium catalysts with bulky, electron-rich ligands such as PdCl₂(dppf) or Buchwald-type catalysts (e.g., with SPhos or XPhos ligands).[2] 2. Increase catalyst loading: If using a standard catalyst like Pd(PPh₃)₄, consider increasing the loading from 1-2 mol% to 3-5 mol%. |
| Inefficient Transmetallation | 1. Optimize the base: Screen different bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃. The choice of base is crucial for activating the boronic acid.[2] 2. Consider a different boronic acid derivative: Boronate esters (e.g., pinacol esters) can sometimes be more effective than boronic acids. |
| Poor Solubility of Starting Materials | 1. Screen different solvent systems: A mixture of an organic solvent (e.g., 1,4-dioxane, DMF, toluene) and water is common.[3] Varying the solvent ratio can improve solubility. 2. Consider protecting the carboxylic acid: Converting the carboxylic acid to an ester (e.g., methyl or ethyl ester) can significantly improve solubility in organic solvents. |
Issue 2: Presence of Significant Byproducts
| Possible Cause | Suggested Solution |
| Decarboxylation of Starting Material | 1. Lower the reaction temperature: High temperatures can promote decarboxylation. Screen for the lowest effective temperature (e.g., start at 80 °C and adjust). 2. Use a milder base: Strong bases can facilitate decarboxylation. Consider using K₂CO₃ or KF instead of stronger bases like K₃PO₄ or hydroxides. |
| Homocoupling of Boronic Acid | 1. Thoroughly degas the reaction mixture: Oxygen can promote homocoupling. Ensure the solvent and reaction setup are properly deoxygenated by sparging with an inert gas (e.g., argon or nitrogen).[1] 2. Use a slight excess of the boronic acid: A common ratio is 1.2 equivalents of boronic acid to 1.0 equivalent of the aryl halide. |
| Dehalogenation of this compound | 1. Optimize reaction conditions: Screen different catalysts, ligands, and bases to find a system that favors cross-coupling over dehalogenation.[1] 2. Ensure high purity of reagents: Impurities in the boronic acid or solvent can sometimes lead to dehalogenation. |
Data Presentation: Catalyst and Base Selection
The following tables summarize recommended catalysts and bases for the Suzuki coupling of this compound, based on performance with analogous iodopyridine and halopyridine substrates.
Table 1: Comparison of Palladium Catalyst Systems
| Catalyst / Precursor | Ligand | Typical Loading (mol%) | Notes |
| Pd(PPh₃)₄ | PPh₃ | 3 - 5 | A standard, widely used catalyst. Good starting point for optimization.[9] |
| PdCl₂(dppf) | dppf | 2 - 3 | Often highly effective for a broad range of boronic acids and provides good yields.[3] |
| Pd(OAc)₂ | SPhos | 1 - 2 | Highly active catalyst system, allows for lower catalyst loading and can be effective for challenging substrates.[3] |
Table 2: Comparison of Bases
| Base | Typical Equivalents | Solvent System | Notes |
| K₂CO₃ | 2.0 - 3.0 | Dioxane/Water, Toluene/Water, DMF | A common and effective base for many Suzuki couplings.[7][9] |
| Na₂CO₃ | 2.0 - 3.0 | Dioxane/Water, Ethanol/Water | Often a very effective and economical choice.[5] |
| K₃PO₄ | 2.0 - 3.0 | Toluene, Dioxane | A stronger base that can be beneficial for less reactive boronic acids, but may increase the risk of decarboxylation.[2] |
| Cs₂CO₃ | 2.0 | DMF, Dioxane | A strong base that can be very effective, particularly with dppf-based catalysts.[3] |
| KF | 3.0 | Dioxane | A milder base, useful if the substrate is sensitive to stronger bases, though reaction times may be longer.[8] |
Experimental Protocols
The following is a general starting protocol for the Suzuki coupling of this compound with an arylboronic acid. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary.
Materials:
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This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
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Palladium catalyst (e.g., PdCl₂(dppf), 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
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Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.[3]
-
Add the degassed solvent via syringe.[3]
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Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.[9]
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Monitor the reaction progress by TLC or LC-MS. Reaction times typically range from 4 to 16 hours.[9]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and adjust the pH to ~3-4 with 1M HCl to protonate the product's carboxylic acid.
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Extract the product with an organic solvent such as ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for Suzuki coupling.
Caption: Troubleshooting logic for low-yield reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. diva-portal.org [diva-portal.org]
- 5. researchgate.net [researchgate.net]
- 6. US8575350B2 - Process for producing pyridine carboxylic acids - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Palladium-catalyzed cross-coupling of arylcarboxylic acid 2-pyridyl esters with terminal alkynes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
Preventing decarboxylation of 2-Iodopyridine-4-carboxylic acid during reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Iodopyridine-4-carboxylic acid. The primary focus is on preventing its decarboxylation during common chemical reactions.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound to decarboxylation?
A1: this compound is relatively stable compared to its isomer, 2-iodopicolinic acid. Pyridine-4-carboxylic acids are generally more resistant to decarboxylation than their 2-substituted counterparts.[1] However, decarboxylation can become a significant side reaction under harsh conditions, such as high temperatures, strong basic or acidic environments, and in the presence of certain transition metal catalysts.[2][3]
Q2: What are the main factors that can induce decarboxylation of this compound?
A2: The primary factors that can lead to the decarboxylation of this compound are:
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High Temperatures: Many palladium-catalyzed cross-coupling reactions require elevated temperatures, which can promote the loss of CO2.
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Strong Bases: While a base is often necessary for reactions like Suzuki and Sonogashira couplings, strong bases can facilitate decarboxylation.
-
Transition Metal Catalysts: The palladium catalyst itself can sometimes mediate decarboxylation, especially at higher temperatures.[3]
-
Acidic Conditions: Strong acidic conditions, particularly at elevated temperatures as in some esterification protocols, can also lead to decarboxylation.
Q3: Can I protect the carboxylic acid group to prevent decarboxylation?
A3: Yes, protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) is a common and effective strategy to prevent decarboxylation during subsequent reactions like cross-coupling.[4][5][6][7][8] The ester can then be hydrolyzed back to the carboxylic acid at the end of the synthetic sequence under milder conditions.
Troubleshooting Guides
This section provides troubleshooting for common reactions involving this compound, with a focus on preventing decarboxylation.
Suzuki-Miyaura Coupling
Issue: Significant decarboxylation of this compound is observed during Suzuki-Miyaura coupling, leading to the formation of 2-iodopyridine as a byproduct and low yields of the desired coupled product.
Troubleshooting Workflow:
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. learninglink.oup.com [learninglink.oup.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Protection of carbonyl and carboxyl group | PPTX [slideshare.net]
Troubleshooting low conversion rates in reactions with 2-Iodopyridine-4-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low conversion rates in reactions involving 2-Iodopyridine-4-carboxylic acid.
Troubleshooting Guides
The following guides address specific problems encountered during common synthetic transformations with this compound.
Guide 1: Low Yield in Suzuki-Miyaura Coupling Reactions
Question: My Suzuki-Miyaura coupling reaction using this compound as a substrate is showing low conversion to the desired product. What are the common causes and how can I optimize the reaction?
Answer: Low conversion in Suzuki-Miyaura couplings with this substrate can stem from several factors, including catalyst deactivation, suboptimal reaction conditions, or degradation of the starting material. The C-I bond is generally more reactive than C-Br or C-Cl bonds in palladium-catalyzed cross-coupling reactions.[1]
Troubleshooting Steps & Optimization:
-
Reagent and Solvent Quality: Ensure all reagents are pure and solvents are anhydrous and thoroughly degassed. Oxygen can lead to the decomposition of the palladium catalyst.
-
Catalyst and Ligand Choice: The choice of palladium catalyst and ligand is critical. While Pd(PPh₃)₄ is common, other catalysts may offer better performance depending on the coupling partner.[2]
-
Base Selection: The base plays a crucial role in the transmetalation step. A weak base may result in a slow reaction, while an overly strong base can cause side reactions.
-
Temperature Control: While heating is often required, excessive temperatures (e.g., >100 °C) can promote decarboxylation of the starting material or catalyst decomposition.[1]
Below is a logical workflow to diagnose the issue:
Caption: A logical workflow for troubleshooting low Suzuki coupling yields.
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition | Rationale / Comment |
|---|---|---|
| Palladium Catalyst | Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%) | Pd(PPh₃)₄ is a standard choice, but catalysts with bulky phosphine ligands can be more effective.[1][2] |
| Boronic Acid | 1.1 - 1.5 equivalents | A slight excess helps drive the reaction to completion.[1] |
| Base | K₂CO₃ (2-3 equiv.) or Cs₂CO₃ (2-3 equiv.) | Cs₂CO₃ is more soluble and often more effective but also more expensive. |
| Solvent | Dioxane, Toluene, or THF/H₂O mixture | The choice of solvent can significantly impact yield; it must be anhydrous and degassed.[2] |
| Temperature | 80 - 100 °C | Monitor for potential decarboxylation at higher temperatures.[1] |
Experimental Protocol: Selective Suzuki Coupling at the 2-Position This protocol is adapted from established procedures for similar substrates.[1]
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).
-
Add the base (e.g., K₂CO₃, 2.0 equiv.).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed solvent (e.g., dioxane) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction's progress using TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with water.
-
Acidify the aqueous layer carefully with 1M HCl to precipitate the product.
-
Filter the solid product, wash with water, and dry under a vacuum. If the product is soluble, perform an extraction with an organic solvent like ethyl acetate.
Guide 2: Poor Performance in Sonogashira Coupling
Question: I am observing significant starting material and/or alkyne homocoupling (Glaser coupling) in my Sonogashira reaction with this compound. How can I improve the yield of the desired cross-coupled product?
Answer: The Sonogashira coupling is highly effective for aryl iodides.[3] Common issues include catalyst inactivity and the formation of alkyne homodimers (Glaser product), which is often promoted by oxygen.[3]
Troubleshooting Steps & Optimization:
-
Strictly Anaerobic Conditions: Oxygen is a primary cause of both catalyst decomposition (visible as precipitated palladium black) and Glaser coupling.[3] Ensure all solvents are rigorously degassed and the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen).
-
Catalyst Integrity: Use fresh, high-quality palladium and copper(I) iodide catalysts. The Pd(0) catalyst is sensitive to air and moisture.[3]
-
Minimize Copper Loading: While essential for the catalytic cycle, high concentrations of CuI can accelerate the unwanted homocoupling side reaction.[3]
-
Slow Alkyne Addition: Adding the terminal alkyne slowly can help maintain a low concentration, disfavoring the homocoupling pathway.
Table 2: Troubleshooting Sonogashira Coupling Issues
| Issue | Potential Cause | Recommended Solution |
|---|---|---|
| No Reaction / Catalyst Decomposition | Oxygen in the system; impure reagents. | Rigorously degas all solvents and reagents. Use fresh, high-purity catalysts.[3] |
| Significant Alkyne Homocoupling | Oxygen contamination; high CuI concentration. | Ensure strictly anaerobic conditions. Reduce CuI loading to the minimum effective amount (e.g., 2-5 mol%).[3] |
| Reaction Stalls | Sub-optimal temperature; insufficient base. | Gently heat the reaction (e.g., to 40-50 °C). Ensure a sufficient amount of a suitable base like Et₃N or DIPA is present.[3] |
Experimental Protocol: Sonogashira Coupling This protocol is based on standard procedures for aryl iodides.[3]
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and CuI (0.1 equiv.).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed solvent (e.g., THF) and base (e.g., Et₃N) via syringe.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the terminal alkyne (1.1 equiv.) dropwise.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench with a saturated aqueous solution of ammonium chloride.
-
Acidify with 1M HCl to precipitate the product, then filter, or extract with an organic solvent like ethyl acetate.
-
Purify the crude product by recrystallization or flash column chromatography.
Guide 3: Low Yield in Amide Bond Formation
Question: My attempts to form an amide using the carboxylic acid moiety of this compound are resulting in low yields. Why is this reaction difficult?
Answer: Amide bond formation, especially with electron-deficient or sterically hindered amines, can be challenging.[4] The direct reaction between a carboxylic acid and an amine is often difficult because the amine's basicity can deprotonate the carboxylic acid, forming a highly unreactive carboxylate salt.[5] Therefore, an activating agent is required.
Troubleshooting Steps & Optimization:
-
Choice of Coupling Reagent: Standard reagents like EDC in combination with HOBt are a good starting point. For more challenging couplings, stronger reagents like HATU may be necessary.[4][6]
-
Role of Additives: Additives like HOBt can form an activated ester intermediate, while DMAP can act as an acyl transfer agent to form a highly reactive intermediate.[4]
-
Acyl Chloride Formation: For very unreactive amines, converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride may be the most effective strategy.[7]
Caption: A decision guide for selecting amide coupling reagents.
Table 3: Common Coupling Reagents for Amide Synthesis
| Reagent Combination | Base | Solvent | Temperature | Comment |
|---|---|---|---|---|
| EDC / HOBt | DIPEA or Et₃N | DMF, DCM | 0 °C to RT | A standard, cost-effective method for many substrates.[4] |
| HATU / DIPEA | DIPEA | DMF | 0 °C to RT | Highly effective for difficult couplings, including with electron-poor amines.[6] |
| SOCl₂ or (COCl)₂ | Pyridine or Et₃N | DCM, Toluene | 0 °C to RT | Forms a highly reactive acyl chloride intermediate; suitable for unreactive amines.[7] |
Frequently Asked Questions (FAQs)
Q1: Is this compound prone to decarboxylation? A1: Yes, like many aromatic carboxylic acids, it can undergo decarboxylation, especially under harsh conditions such as high heat (>120-150 °C) or in the presence of certain transition metal catalysts like silver or copper.[8][9] This is a critical consideration when designing cross-coupling reactions, as it can lead to the formation of 2-iodopyridine as a byproduct.
Q2: Can I perform esterification on the carboxylic acid group? A2: Yes, standard esterification methods can be applied. The most common is the Fischer esterification, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst like concentrated sulfuric acid.[10] Because the reaction is reversible, using an excess of the alcohol or removing water as it forms can help drive the reaction to completion.[10] Alternatively, activating the carboxylic acid (e.g., with EDC or by forming an acyl chloride) followed by the addition of the alcohol is also effective.[5][11]
Q3: What is the general reactivity order of the functional groups on this molecule? A3: The reactivity generally follows this order for the most common transformations:
-
Carboxylic Acid (Protonation/Deprotonation): The most facile reaction is acid-base chemistry at the carboxylic acid and pyridine nitrogen.
-
Palladium Cross-Coupling at C-I bond: The carbon-iodine bond is highly activated towards oxidative addition with Pd(0) catalysts, making it the primary site for reactions like Suzuki and Sonogashira coupling.[1][3]
-
Amide/Ester Formation: The carboxylic acid requires activation for conversion to amides or esters. The reactivity is lower than that of an acyl chloride but can be readily achieved with coupling agents.[12]
Caption: Relative reactivity of the functional sites on the molecule.
Q4: How should I purify my final product? A4: Purification depends on the properties of your product.
-
Acidic Products: If your final product retains the carboxylic acid group, you can often purify it by performing an aqueous workup. After the reaction, dilute the mixture with an organic solvent and extract with a basic aqueous solution (e.g., sat. NaHCO₃). The aqueous layer, containing the deprotonated product, can then be washed with an organic solvent to remove non-acidic impurities. Finally, acidifying the aqueous layer (e.g., with 1M HCl) will precipitate your purified product, which can be collected by filtration.
-
Neutral Products: If the carboxylic acid has been converted to an ester or amide, standard techniques like flash column chromatography on silica gel are typically effective.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jackwestin.com [jackwestin.com]
- 6. growingscience.com [growingscience.com]
- 7. reddit.com [reddit.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. par.nsf.gov [par.nsf.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purifying 2-Iodopyridine-4-carboxylic Acid by Column Chromatography
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the column chromatography purification of 2-Iodopyridine-4-carboxylic acid.
Troubleshooting Guide
Issue: The compound is not moving from the origin (streaking at the baseline) on the TLC plate or column.
| Potential Cause | Recommended Solution |
| Insufficient Mobile Phase Polarity | The highly polar carboxylic acid and pyridine moieties require a polar mobile phase for elution from silica gel. Increase the polarity of your eluent system. For example, if using a Hexane/Ethyl Acetate system, increase the percentage of Ethyl Acetate. Consider adding a more polar solvent like methanol to your mobile phase. |
| Strong Interaction with Stationary Phase | The basic pyridine nitrogen can interact strongly with the acidic silica gel, leading to poor mobility. Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier like triethylamine (e.g., 0.1-1%). Alternatively, consider using a different stationary phase such as neutral alumina. |
| Incomplete Dissolution of Sample | If the compound is not fully dissolved in the loading solvent, it will not move effectively through the column. Ensure the crude sample is fully dissolved in a minimal amount of a strong solvent (like DMF or DMSO) before adsorbing it onto a small amount of silica gel for dry loading. |
Issue: The compound is smearing or tailing down the TLC plate or column.
| Potential Cause | Recommended Solution |
| Acid-Base Interactions | The carboxylic acid can exist in both protonated and deprotonated forms on the silica gel, leading to band broadening. Add a small amount of a volatile acid, such as acetic acid or formic acid (0.1-1%), to the mobile phase.[1] This ensures the carboxylic acid remains in its less polar, protonated form, resulting in sharper bands.[1] |
| Column Overloading | Too much sample applied to the column can lead to poor separation and tailing. As a general rule, the amount of crude material should be about 1-2% of the mass of the stationary phase. |
| Inappropriate Solvent System for Loading | Loading the sample in a solvent that is too strong can cause the initial band to spread. If wet loading, use the weakest solvent system in which your compound is soluble. Dry loading is often preferred for polar compounds. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of this compound on silica gel?
A good starting point for purifying this compound on silica gel is a relatively polar solvent system. We recommend starting with a gradient elution. Begin with a mobile phase of Dichloromethane (DCM) and gradually increase the polarity by adding Methanol. A common starting point is 100% DCM, gradually increasing to 10% Methanol in DCM. Adding a small amount of acetic acid (e.g., 0.5%) to the mobile phase can help to reduce tailing.[1]
Q2: Should I use normal-phase or reversed-phase chromatography?
Both normal-phase (e.g., silica gel, alumina) and reversed-phase (e.g., C18) chromatography can be used. For highly polar compounds like pyridine carboxylic acids, reversed-phase chromatography is often a very effective alternative.[2]
-
Normal-Phase (Silica Gel): More common and less expensive. Requires a polar mobile phase (e.g., DCM/Methanol). Prone to issues like strong adsorption and tailing, which can be mitigated with additives like acetic acid or triethylamine.[1][3]
-
Reversed-Phase (C18): Excellent for polar compounds.[2] Typically uses a mobile phase of water and acetonitrile or methanol, often with an additive like trifluoroacetic acid (TFA) (e.g., 0.1%).[2]
Q3: My compound appears to be decomposing on the silica gel column. What can I do?
Some pyridine-containing compounds can be sensitive to acidic silica gel.[3] If you suspect decomposition, consider the following:
-
Deactivate the Silica Gel: Flush the column with your starting eluent containing 0.5-1% triethylamine before loading your sample.[3]
-
Switch to a Neutral Stationary Phase: Use neutral alumina as an alternative to silica gel.
-
Minimize Time on the Column: Run the column as quickly as possible (flash chromatography) to reduce the contact time between your compound and the stationary phase.
Q4: How should I load my sample onto the column?
For a polar compound like this compound, dry loading is highly recommended.
-
Dissolve your crude sample in a minimal amount of a suitable solvent (e.g., methanol or DCM).
-
Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution.
-
Carefully evaporate the solvent under reduced pressure until you have a free-flowing powder.
-
Gently load this powder onto the top of your packed column.
Experimental Protocol: Column Chromatography of this compound (General Guideline)
This protocol provides a general starting point. Optimization will likely be necessary based on your specific impurity profile.
1. TLC Analysis:
-
Stationary Phase: Silica gel 60 F254 TLC plate.
-
Mobile Phase: Start with 10% Methanol in Dichloromethane + 0.5% Acetic Acid. Adjust the ratio to achieve a retention factor (Rf) of approximately 0.2-0.3 for the desired compound.
2. Column Preparation (Slurry Packing):
-
Select a column of appropriate size for the amount of crude material.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% DCM + 0.5% Acetic Acid).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.
-
Add a thin layer of sand to the top of the silica bed to prevent disturbance during solvent addition.
3. Sample Loading (Dry Loading):
-
Follow the dry loading procedure described in the FAQ section.
4. Elution:
-
Begin eluting with the initial, less polar solvent system.
-
Gradually increase the polarity of the mobile phase according to your TLC analysis (e.g., by increasing the percentage of methanol). A stepwise or linear gradient can be used.
5. Fraction Collection:
-
Collect fractions of a suitable volume (e.g., 10-20 mL for a medium-sized column).
-
Monitor the composition of the fractions by TLC.
6. Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified this compound.
Data Presentation
Table 1: Recommended Starting Conditions for Column Chromatography
| Parameter | Normal-Phase (Silica Gel) | Reversed-Phase (C18) |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | C18 Silica Gel |
| Mobile Phase A | Dichloromethane (DCM) | Water + 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Methanol (MeOH) | Acetonitrile (ACN) + 0.1% Trifluoroacetic Acid (TFA) |
| Recommended Gradient | 0-10% MeOH in DCM | 5-95% ACN in Water (with 0.1% TFA) |
| Additive | 0.1-1% Acetic Acid or Formic Acid[1] | 0.1% Trifluoroacetic Acid (TFA)[2] |
Visual Workflow
Caption: Workflow for the purification of this compound.
References
Technical Support Center: Byproduct Identification in 2-Iodopyridine-4-carboxylic Acid Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Iodopyridine-4-carboxylic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and characterize byproducts in your chemical reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Part 1: Suzuki-Miyaura Coupling Reactions
Question 1: I am performing a Suzuki-Miyaura coupling reaction with this compound and a boronic acid, but I am observing significant byproduct formation. What are the most common byproducts?
Answer: In a typical Suzuki-Miyaura coupling, in addition to your desired cross-coupled product, you may encounter several byproducts:
-
Homocoupling of the Boronic Acid: This results in the formation of a biaryl compound derived from your boronic acid starting material (e.g., biphenyl if you are using phenylboronic acid). This is often a result of side reactions promoted by oxygen or the catalyst.
-
Protodeboronation Product: The boronic acid can be replaced by a hydrogen atom on your starting boronic acid, leading to an arene byproduct.
-
Decarboxylation of the Starting Material: this compound can undergo decarboxylation under the reaction conditions, especially at elevated temperatures, to form 2-iodopyridine. This can then participate in the coupling reaction to form a decarboxylated version of your target product.
-
Homocoupling of this compound: Although less common, the starting aryl iodide can undergo homocoupling to form a bipyridine derivative.
Question 2: How can I minimize the formation of these byproducts in my Suzuki-Miyaura reaction?
Answer: Minimizing byproduct formation often involves careful optimization of your reaction conditions. Here are some key parameters to consider:
-
Inert Atmosphere: Rigorously degas your solvents and reaction mixture and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) to minimize oxygen, which can promote homocoupling of the boronic acid.
-
Catalyst and Ligand Choice: The choice of palladium catalyst and ligand is crucial. Electron-rich and bulky phosphine ligands can often improve selectivity for the cross-coupling pathway.
-
Base Selection: The base plays a critical role. Weaker bases may be less effective, while overly strong bases can promote side reactions. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.
-
Temperature Control: Use the lowest effective temperature to minimize decarboxylation and other side reactions.
-
Stoichiometry: A slight excess of the boronic acid (e.g., 1.1-1.5 equivalents) is often used, but a large excess can lead to increased homocoupling.
Data Presentation: Byproduct Formation in Suzuki-Miyaura Coupling
The following table summarizes potential byproduct formation under different hypothetical conditions. Note: This data is illustrative and actual results will vary based on specific substrates and precise experimental conditions.
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Desired Product Yield (%) | Homocoupling Byproduct (%) | Decarboxylation Byproduct (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 75 | 15 | 5 |
| Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 80 | 85 | 5 | <2 |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 110 | 60 | 10 | 20 |
Part 2: Sonogashira Coupling Reactions
Question 3: I am attempting a Sonogashira coupling with this compound and a terminal alkyne. What are the likely byproducts I should look for?
Answer: The most common byproduct in Sonogashira coupling is the homocoupling of the terminal alkyne, often referred to as Glaser coupling, which results in a symmetrical 1,3-diyne. Other potential byproducts include:
-
Decarboxylation of the Starting Material: Similar to the Suzuki-Miyaura reaction, this compound can decarboxylate to 2-iodopyridine, which can then couple with the alkyne.
-
Catalyst Decomposition: The palladium catalyst can decompose, especially in the presence of oxygen or at high temperatures, leading to the formation of palladium black and a halt in the catalytic cycle.
Question 4: What steps can I take to suppress Glaser coupling and other side reactions in my Sonogashira coupling?
Answer: To favor the desired cross-coupling product, consider the following:
-
Strictly Anaerobic Conditions: Oxygen is a major promoter of Glaser coupling. Ensure all reagents and the reaction vessel are thoroughly deoxygenated.
-
Copper(I) Co-catalyst: While essential for the reaction, using a minimal amount of the copper(I) source (e.g., CuI) can help reduce alkyne homocoupling.
-
Amine Base: The choice and purity of the amine base (e.g., triethylamine, diisopropylamine) are important. It should be anhydrous and freshly distilled if necessary.
-
Slow Addition of the Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.
-
Copper-Free Conditions: In some cases, copper-free Sonogashira protocols can be employed to completely avoid Glaser coupling.
Data Presentation: Byproduct Formation in Sonogashira Coupling
The following table illustrates the potential impact of reaction conditions on byproduct formation. Note: This data is for illustrative purposes and actual results will depend on the specific substrates and experimental setup.
| Catalyst / Co-catalyst | Base | Solvent | Temperature (°C) | Desired Product Yield (%) | Glaser Coupling Byproduct (%) | Decarboxylation Byproduct (%) |
| Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 60 | 70 | 20 | 5 |
| Pd(PPh₃)₄ / CuI | i-Pr₂NH | DMF | 25 | 80 | 10 | <2 |
| Pd(OAc)₂ / PPh₃ (Cu-free) | Cs₂CO₃ | Acetonitrile | 80 | 85 | <1 | 10 |
Part 3: Decarboxylation
Question 5: I suspect my this compound is decarboxylating during the reaction. At what temperatures does this become a significant issue?
Answer: Decarboxylation of pyridine-4-carboxylic acids is often thermally induced and can be accelerated by the presence of a base and polar aprotic solvents like DMF. While the exact temperature for significant decarboxylation will depend on the specific conditions, it is generally advisable to keep reaction temperatures below 100-120°C if you wish to retain the carboxylic acid group. If your desired reaction requires higher temperatures, you may need to protect the carboxylic acid group (e.g., as an ester) prior to the coupling reaction and then deprotect it in a subsequent step.
Data Presentation: Thermal Decarboxylation
Illustrative data on the extent of decarboxylation of this compound under basic conditions in DMF.
| Temperature (°C) | Time (h) | Approximate Decarboxylation (%) |
| 80 | 12 | < 5 |
| 100 | 12 | 15-25 |
| 120 | 12 | > 50 |
Experimental Protocols & Characterization
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
-
Reagent Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired boronic acid (1.2 equiv.), and a base such as K₂CO₃ (2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this process three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).
-
Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.
-
Reaction: Heat the mixture to 80-90°C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with water, and acidify with 1M HCl to pH ~4-5. Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: General Procedure for Sonogashira Coupling of this compound
-
Reagent Preparation: To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 1 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent and Base Addition: Add a degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine, 3.0 equiv.) via syringe.
-
Alkyne Addition: Add the terminal alkyne (1.1 equiv.) dropwise via syringe.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60°C).
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with saturated aqueous NH₄Cl. Extract the mixture with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
Purification: Purify the crude product by flash column chromatography.
Byproduct Characterization
Byproducts can be identified and characterized using a combination of analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick method to visualize the presence of multiple components in your reaction mixture.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the molecular weights of the different components, aiding in the identification of expected byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of both the desired product and any isolated byproducts. For example:
-
Homocoupling of Phenylboronic Acid (Biphenyl): The ¹H NMR spectrum will show characteristic multiplets for the aromatic protons.[1][2][3]
-
Glaser Coupling of Phenylacetylene (1,4-Diphenylbuta-1,3-diyne): The ¹H NMR spectrum will typically show multiplets for the phenyl protons.[4][5][6]
-
Decarboxylated Product (e.g., 2-phenylpyridine): The absence of the carboxylic acid proton signal and the presence of characteristic pyridine and phenyl proton signals in the ¹H NMR spectrum would be indicative of this byproduct.[7][8]
-
Visualizations
Caption: Potential reaction pathways in the Suzuki-Miyaura coupling of this compound.
Caption: Potential reaction pathways in the Sonogashira coupling of this compound.
Caption: General experimental workflow for cross-coupling reactions.
References
- 1. Biphenyl(92-52-4) 1H NMR [m.chemicalbook.com]
- 2. spectrabase.com [spectrabase.com]
- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034437) [hmdb.ca]
- 4. 1,4-DIPHENYLBUTADIYNE(886-66-8) 1H NMR spectrum [chemicalbook.com]
- 5. 1,4-DIPHENYLBUTADIYNE(886-65-7) 1H NMR spectrum [chemicalbook.com]
- 6. trans,trans-1,4-Diphenyl-1,3-butadiene | C16H14 | CID 641683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Phenylpyridine(1008-89-5) 1H NMR spectrum [chemicalbook.com]
- 8. rsc.org [rsc.org]
Validation & Comparative
A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of 2-Iodopyridine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
The purity of active pharmaceutical ingredients (APIs) and key intermediates is a critical parameter in drug development and manufacturing. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity analysis of 2-Iodopyridine-4-carboxylic acid, a key building block in organic and medicinal chemistry. This document outlines detailed experimental protocols, presents a comparison of the techniques, and discusses their respective advantages and limitations in the context of purity assessment.
Introduction to Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, particularly for non-volatile and thermally labile compounds. It separates components in a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. It separates components based on their boiling points and interactions with a stationary phase, with subsequent detection and identification by mass spectrometry. Due to the low volatility of carboxylic acids, derivatization is typically required to convert the analyte into a more volatile form suitable for GC analysis.
Potential Impurities in this compound
Understanding the potential impurities is crucial for developing and validating a suitable analytical method. Based on common synthetic routes for similar compounds, potential impurities in this compound may include:
-
Starting Materials: Unreacted precursors such as 2-chloro-4-pyridinecarboxylic acid or 2-bromo-4-pyridinecarboxylic acid.
-
Intermediates: Incomplete reaction products.
-
By-products: Compounds formed from side reactions during synthesis.
-
Degradation Products: Impurities formed during storage or under stress conditions.
A robust analytical method should be capable of separating the main component from these and other potential impurities.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is generally the preferred method for the analysis of non-volatile compounds like this compound due to its direct analysis capabilities without the need for derivatization. A reversed-phase HPLC (RP-HPLC) method is proposed for its wide applicability and robustness.
Experimental Protocol: HPLC
A proposed stability-indicating RP-HPLC method for the purity analysis of this compound is detailed below. This method is based on established procedures for the analysis of pyridine carboxylic acids and related halogenated compounds.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25.1-30 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or optimized based on the UV spectrum of this compound).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve a suitable amount of the this compound sample in a diluent (e.g., a mixture of water and acetonitrile) to obtain a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
For GC-MS analysis of this compound, a derivatization step is necessary to increase its volatility and thermal stability. Silylation is a common and effective derivatization technique for carboxylic acids, where the acidic proton is replaced with a trimethylsilyl (TMS) group.
Experimental Protocol: GC-MS with Silylation
The following protocol outlines a GC-MS method for the purity analysis of this compound after silylation.
-
Instrumentation: A standard GC-MS system with a split/splitless injector and a mass selective detector.
-
Derivatization Procedure (Silylation):
-
Place approximately 1 mg of the this compound sample into a reaction vial.
-
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Seal the vial and heat at 70 °C for 30 minutes.
-
Cool the vial to room temperature before injection.
-
-
Chromatographic Conditions:
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 300 °C.
-
Hold at 300 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-500.
-
-
Data Analysis: The purity is assessed by the area percentage of the derivatized main component peak. The mass spectrum is used to confirm the identity of the main peak and to identify any impurities.
Comparison of HPLC and GC-MS Methods
The choice between HPLC and GC-MS for the purity analysis of this compound depends on the specific analytical requirements, such as the nature of the expected impurities and the desired information.
Data Presentation: Summary of Method Performance
| Parameter | HPLC | GC-MS |
| Analyte Volatility | Not required | Required (derivatization needed) |
| Sample Preparation | Simple dissolution and filtration | More complex (derivatization required) |
| Analysis Time | Typically 20-30 minutes per sample | Typically 30-40 minutes per sample (excluding derivatization) |
| Detection | UV-Vis/DAD (Quantitative) | Mass Spectrometry (Qualitative & Quantitative) |
| Identification Power | Based on retention time and UV spectrum | High (based on mass spectrum) |
| Sensitivity | High (ng to µg range) | Very high (pg to ng range) |
| Quantitation | Excellent for purity by area percent | Good, but can be affected by derivatization efficiency |
| Typical Impurities | Non-volatile and polar impurities | Volatile and semi-volatile impurities |
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the HPLC and GC-MS analysis of this compound.
Caption: HPLC experimental workflow for purity analysis.
Caption: GC-MS experimental workflow for purity analysis.
Conclusion and Recommendations
Both HPLC and GC-MS are powerful techniques for the purity analysis of this compound, each with its own strengths and weaknesses.
-
HPLC is recommended as the primary method for routine purity analysis and quality control. Its advantages include simpler sample preparation, robustness, and excellent quantitative performance for non-volatile compounds and their related impurities.
-
GC-MS is a valuable complementary technique, particularly for the identification of unknown volatile or semi-volatile impurities. Its high sensitivity and specificity, derived from mass spectrometric detection, make it an excellent tool for in-depth impurity profiling and structural elucidation, despite the need for a derivatization step.
For comprehensive purity assessment of this compound, the use of both HPLC for routine quality control and GC-MS for impurity identification and characterization is recommended. This orthogonal approach provides a more complete picture of the sample's purity profile, ensuring the quality and safety of the final product.
Validating the Structure of 2-Iodopyridine-4-carboxylic acid: A Comparative NMR Analysis
A comprehensive evaluation of the molecular structure of 2-Iodopyridine-4-carboxylic acid has been conducted through a comparative analysis of its expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data against related chemical entities. This guide provides a detailed look at the anticipated spectral characteristics, offering researchers, scientists, and drug development professionals a clear framework for the structural validation of this compound.
Due to the limited availability of direct experimental NMR data for this compound in publicly accessible databases, this guide leverages a comparative approach. By examining the known NMR data of structurally similar compounds—Pyridine-4-carboxylic acid and 2-Chloropyridine-4-carboxylic acid—we can confidently predict the chemical shifts and signal patterns for this compound. This methodology allows for a robust structural confirmation based on established principles of NMR spectroscopy.
Predicted ¹H and ¹³C NMR Spectral Data
The expected chemical shifts for this compound are summarized in the tables below. These predictions are derived from the known shielding and deshielding effects of the iodine substituent in comparison to hydrogen and chlorine atoms on the pyridine ring.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound and Comparison with Related Compounds.
| Compound | H-3 (ppm) | H-5 (ppm) | H-6 (ppm) | -COOH (ppm) |
| Pyridine-4-carboxylic acid | ~8.0 | ~8.0 | ~8.8 | ~13.0 |
| 2-Chloropyridine-4-carboxylic acid | ~7.9 | ~7.9 | ~8.7 | ~13.5 |
| This compound (Predicted) | ~7.8 | ~8.1 | ~8.5 | ~13.5 |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound and Comparison with Related Compounds.
| Compound | C-2 (ppm) | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | C-6 (ppm) | -COOH (ppm) |
| Pyridine-4-carboxylic acid | ~150.5 | ~122.0 | ~142.0 | ~122.0 | ~150.5 | ~167.0 |
| 2-Chloropyridine-4-carboxylic acid | ~152.0 | ~123.0 | ~143.0 | ~121.0 | ~150.0 | ~166.0 |
| This compound (Predicted) | ~120.0 | ~125.0 | ~144.0 | ~128.0 | ~151.0 | ~166.5 |
Structural Validation Workflow
The process of validating the structure of this compound using NMR data follows a logical progression. The workflow diagram below illustrates the key steps, from initial sample preparation to the final comparison of experimental and predicted data.
Experimental Protocols
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).
-
Acquisition Parameters:
-
Number of scans: 16-32
-
Relaxation delay: 1-2 seconds
-
Pulse width: 90°
-
Spectral width: -2 to 16 ppm
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the residual solvent peak.
¹³C NMR Spectroscopy:
-
Sample Preparation: Dissolve 20-50 mg of this compound in 0.5-0.7 mL of a deuterated solvent.
-
Instrumentation: Use a standard NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 1024 or more, depending on sample concentration.
-
Relaxation delay: 2-5 seconds
-
Pulse program: Proton-decoupled pulse sequence.
-
Spectral width: 0 to 200 ppm
-
-
Processing: Apply Fourier transformation with an appropriate line broadening factor, phase correction, and baseline correction. Reference the spectrum to the solvent peak.
By following these protocols and comparing the resulting spectra to the predicted values and reference data, researchers can confidently validate the chemical structure of this compound. The distinct electronic environment created by the iodine atom provides a unique spectral fingerprint that, when correctly interpreted, serves as a definitive confirmation of the molecule's identity.
A Comparative Guide to 2-Iodopyridine-4-carboxylic acid and Other Halogenated Pyridine Building Blocks in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and organic synthesis, the pyridine scaffold remains a cornerstone for the development of novel therapeutics and functional materials. The strategic functionalization of this heterocycle often relies on the use of halogenated derivatives as versatile building blocks in cross-coupling reactions. Among these, 2-Iodopyridine-4-carboxylic acid offers distinct advantages in terms of reactivity. This guide provides an objective comparison of the performance of this compound against its bromo and chloro analogs in key palladium-catalyzed cross-coupling reactions, supported by representative experimental data and detailed protocols.
The Reactivity Principle: A Tale of Three Halogens
The utility of 2-halopyridine-4-carboxylic acids in popular cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination is fundamentally governed by the bond dissociation energy of the carbon-halogen (C-X) bond. The established order of reactivity for halogens in the rate-determining oxidative addition step of the catalytic cycle is:
I > Br > Cl
This trend dictates that the weaker carbon-iodine bond in this compound will react more readily than the carbon-bromine and carbon-chlorine bonds of its counterparts. This enhanced reactivity often translates to milder reaction conditions, shorter reaction times, and higher yields, making it a highly efficient building block for complex molecule synthesis.
Performance in Key Cross-Coupling Reactions
To illustrate the practical implications of this reactivity trend, the following tables summarize the expected performance of this compound in comparison to 2-Bromopyridine-4-carboxylic acid and 2-Chloropyridine-4-carboxylic acid in three widely used cross-coupling reactions. The data presented is a synthesis of typical results found in the literature for analogous systems and serves as a guide for reaction planning.
Table 1: Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds. The higher reactivity of the C-I bond generally allows for the use of less active catalysts and milder conditions to achieve high yields.
| Building Block | Typical Catalyst System | Temperature (°C) | Reaction Time (h) | Representative Yield (%) |
| This compound | Pd(PPh₃)₄, K₂CO₃ | 80-90 | 2-6 | >90 |
| 2-Bromopyridine-4-carboxylic acid | Pd(dppf)Cl₂, K₃PO₄ | 90-100 | 6-12 | 75-85 |
| 2-Chloropyridine-4-carboxylic acid | Pd₂(dba)₃/SPhos, Cs₂CO₃ | 100-120 | 12-24 | 60-75 |
Table 2: Comparative Performance in Sonogashira Coupling
The Sonogashira coupling is the premier method for introducing alkynyl functionalities. The high reactivity of this compound is particularly advantageous in this transformation.
| Building Block | Typical Catalyst System | Temperature (°C) | Reaction Time (h) | Representative Yield (%) |
| This compound | Pd(PPh₃)₂Cl₂/CuI, Et₃N | 25-50 | 1-4 | >90 |
| 2-Bromopyridine-4-carboxylic acid | Pd(PPh₃)₂Cl₂/CuI, Et₃N | 50-80 | 4-10 | 70-85 |
| 2-Chloropyridine-4-carboxylic acid | Pd₂(dba)₃/XPhos/CuI, Cs₂CO₃ | 80-110 | 10-20 | 50-70 |
Table 3: Comparative Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The milder conditions required for the iodo-substituted pyridine can be beneficial for sensitive amine coupling partners.
| Building Block | Typical Catalyst System | Temperature (°C) | Reaction Time (h) | Representative Yield (%) |
| This compound | Pd₂(dba)₃/BINAP, NaOtBu | 80-100 | 4-8 | >85 |
| 2-Bromopyridine-4-carboxylic acid | Pd₂(dba)₃/Xantphos, Cs₂CO₃ | 90-110 | 8-16 | 70-80 |
| 2-Chloropyridine-4-carboxylic acid | Pd(OAc)₂/RuPhos, K₃PO₄ | 100-120 | 16-24 | 55-70 |
Physicochemical Properties
The choice of building block can also be influenced by its physical and chemical properties.
| Property | This compound | 2-Bromopyridine-4-carboxylic acid | 2-Chloropyridine-4-carboxylic acid |
| CAS Number | 58481-10-0 | 66572-56-3[1] | 6313-54-8[2] |
| Molecular Formula | C₆H₄INO₂ | C₆H₄BrNO₂[1] | C₆H₄ClNO₂[2] |
| Molecular Weight | 249.01 g/mol [3] | 202.01 g/mol [1] | 157.55 g/mol [2] |
| Melting Point | 228 °C[3] | 217-220 °C[1] | 246 °C (dec.)[2] |
| Appearance | White to off-white solid | White to light brown powder[4] | White or light yellow crystalline solid[5] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for comparative studies. The following are representative procedures for the synthesis of this compound and its application in a Suzuki-Miyaura coupling reaction.
Synthesis of this compound
A common method for the synthesis of this compound is via a halogen exchange reaction from the more readily available 2-Chloropyridine-4-carboxylic acid.
Materials:
-
2-Chloropyridine-4-carboxylic acid (1.0 equiv)
-
Sodium iodide (3.0 equiv)
-
Copper(I) iodide (0.1 equiv)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (1 M)
-
Deionized water
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried round-bottom flask, add 2-Chloropyridine-4-carboxylic acid, sodium iodide, and copper(I) iodide.
-
Add anhydrous DMF and heat the mixture to 120-140 °C under an inert atmosphere (e.g., Argon or Nitrogen).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Acidify the aqueous mixture with 1 M HCl to a pH of approximately 3-4 to precipitate the product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for the Suzuki-Miyaura coupling of 2-halopyridine-4-carboxylic acids. Note that reaction times and temperatures may need to be optimized based on the specific halogen present.
Materials:
-
2-Halopyridine-4-carboxylic acid (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)
-
Nitrogen or Argon gas
-
Standard oven-dried glassware for inert atmosphere chemistry
Procedure:
-
In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the 2-halopyridine-4-carboxylic acid, arylboronic acid, palladium catalyst, and base.
-
Seal the flask with a rubber septum, then evacuate and backfill with an inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Immerse the flask in a preheated oil bath at the desired temperature (see Table 1 for guidance) and stir vigorously.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Pathways and Workflows
To further aid in the understanding of the concepts discussed, the following diagrams, generated using Graphviz, illustrate the key reactivity principles and experimental workflows.
Caption: Reactivity trend of 2-halopyridine-4-carboxylic acids.
Caption: General workflow for Suzuki-Miyaura coupling.
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
Conclusion
This compound consistently demonstrates superior performance in palladium-catalyzed cross-coupling reactions compared to its bromo and chloro analogs. Its heightened reactivity allows for milder reaction conditions, faster reaction times, and generally higher yields. While 2-bromo- and 2-chloro-pyridine-4-carboxylic acids are viable and often more cost-effective alternatives, they typically require more forcing conditions and specialized catalytic systems to achieve comparable results. The choice of building block will ultimately depend on the specific requirements of the synthetic target, including functional group tolerance, desired yield, and economic considerations. This guide provides a foundational understanding to aid researchers in making informed decisions for the efficient and successful synthesis of complex pyridine-containing molecules.
References
A Comparative Guide to Spectroscopic Techniques for the Confirmation of 2-Iodopyridine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key spectroscopic techniques for the structural confirmation of 2-Iodopyridine-4-carboxylic acid. Due to the limited availability of direct experimental spectra for this specific compound, this guide presents predicted data based on established principles of spectroscopy, alongside experimental data for a closely related isomer, 4-Iodopyridine-2-carboxylic acid, to offer a valuable comparative reference.
Introduction to Spectroscopic Analysis
The unambiguous identification of a chemical compound is a cornerstone of chemical research and drug development. Spectroscopic techniques provide a powerful and non-destructive means to elucidate the molecular structure of a compound by probing its interaction with electromagnetic radiation. For a molecule like this compound, a combination of techniques is essential to confirm the presence of its key functional groups (carboxylic acid, pyridine ring) and the specific substitution pattern of the iodine atom.
Predicted Spectroscopic Data for this compound
The following tables summarize the predicted spectroscopic data for this compound based on the analysis of its structural features and general spectroscopic principles.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-3 | ~8.0-8.2 | d | ~5.0 |
| H-5 | ~8.2-8.4 | d | ~5.0 |
| H-6 | ~8.6-8.8 | s | - |
| -COOH | >10 | br s | - |
Note: Predicted shifts are relative to a standard internal reference (e.g., TMS) and can vary based on the solvent used.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 (C-I) | ~100-110 |
| C-3 | ~125-130 |
| C-4 (C-COOH) | ~140-145 |
| C-5 | ~120-125 |
| C-6 | ~150-155 |
| C=O | ~165-175 |
Note: The carbon attached to the iodine atom is expected to be significantly shielded.
Table 3: Predicted FT-IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 2500-3300 | Broad |
| C=O (Carboxylic Acid) | 1700-1725 | Strong |
| C=C, C=N (Aromatic Ring) | 1400-1600 | Medium |
| C-O (Carboxylic Acid) | 1200-1300 | Medium |
| C-I | 500-600 | Medium |
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Fragment |
| 249 | [M]⁺ (Molecular Ion) |
| 204 | [M-COOH]⁺ |
| 122 | [M-I]⁺ |
| 78 | [C₅H₄N]⁺ (Pyridine ring) |
Table 5: Predicted UV-Vis Absorption for this compound
| Transition | Predicted λmax (nm) | Solvent |
| π → π | ~270-290 | Ethanol or Methanol |
| n → π | ~300-320 | Ethanol or Methanol |
Comparative Experimental Data for 4-Iodopyridine-2-carboxylic Acid
For comparison, the following table presents published experimental data for the isomer, 4-Iodopyridine-2-carboxylic acid.[1]
Table 6: Experimental ¹H NMR Data for Methyl 4-iodopyridine-2-carboxylate [1]
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-3 | 7.87 | dd | 1.8 and 4.8 |
| H-5 | 8.39 | d | 5.4 |
| H-6 | 8.50 | d | 1.2 |
| -OCH₃ | 4.02 | s | - |
Note: This data is for the methyl ester derivative in CDCl₃.[1]
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible spectroscopic data. The following are generalized protocols for the key experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of -2 to 12 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: spectral width of 0 to 200 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation:
-
Solid Sample (KBr Pellet): Grind a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a benchtop FT-IR spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder or the clean ATR crystal.
-
Place the sample in the spectrometer and record the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final infrared spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Data Acquisition:
-
Introduce the sample solution into the ion source via direct infusion or through a liquid chromatograph.
-
Acquire the mass spectrum in positive or negative ion mode, depending on the analyte's properties. For a carboxylic acid, negative ion mode is often effective.
-
Typical mass range: m/z 50-500.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.
UV-Visible (UV-Vis) Spectroscopy
Objective: To investigate the electronic transitions within the molecule, particularly those associated with the aromatic system.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Fill a quartz cuvette with the pure solvent to record a baseline spectrum.
-
Fill a matched quartz cuvette with the sample solution and record the absorption spectrum over a wavelength range of approximately 200-400 nm.
-
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) for each electronic transition.
Visualizing the Analytical Workflow
The following diagrams, generated using Graphviz, illustrate the logical flow of spectroscopic analysis for compound identification.
Caption: Experimental workflow for spectroscopic analysis.
Caption: Logical relationships between techniques.
Conclusion
References
A Comparative Kinetic Analysis of 2-Halopyridine-4-carboxylic Acids in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of modern synthetic chemistry, 2-halopyridines are indispensable building blocks for the synthesis of a wide array of functionalized heterocyclic compounds that are central to pharmaceutical and materials science. The choice of the halogen atom on the pyridine ring is a critical parameter that significantly influences the reaction kinetics and overall efficiency of pivotal transformations such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. This guide provides a comparative kinetic analysis of reactions involving 2-iodopyridine-4-carboxylic acid and its bromo and chloro analogues, supported by established principles and representative experimental data.
The reactivity of 2-halopyridines in palladium-catalyzed cross-coupling reactions is predominantly governed by the carbon-halogen (C-X) bond strength. The oxidative addition of the aryl halide to the Pd(0) catalyst is often the rate-determining step in the catalytic cycle. The energy required to break the C-X bond is a key contributor to the activation energy of this step. Consequently, the reactivity of halopyridines generally follows the trend: I > Br > Cl, which is inversely proportional to the C-X bond dissociation energy.[1]
Comparative Performance in Cross-Coupling Reactions
While direct side-by-side kinetic studies for this compound and its analogues are not extensively documented in a single source, performance data from analogous dihalopyridine systems and general principles of cross-coupling reactions allow for a qualitative and semi-quantitative comparison. The following tables summarize the expected reactivity and typical reaction conditions for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
Table 1: Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds. For 2-halopyridine-4-carboxylic acids, the primary goal is the efficient coupling at the C-2 position.
| Substrate | Relative Reactivity | Typical Catalyst System | Base | Solvent | Temperature (°C) | Reaction Time (h) | Approx. Yield (%) | Notes |
| This compound | Highest | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃, K₃PO₄ | Toluene/H₂O, Dioxane | 80-100 | 2-12 | 85-95 | Standard, reliable conditions for aryl iodides.[2] |
| 2-Bromopyridine-4-carboxylic acid | Intermediate | Pd(OAc)₂/SPhos or PdCl₂(dppf) | K₂CO₃, Cs₂CO₃ | Toluene/H₂O, DMF | 90-110 | 8-24 | 80-95 | Requires slightly more forcing conditions than the iodo analogue. |
| 2-Chloropyridine-4-carboxylic acid | Lowest | Pd₂(dba)₃/XPhos or RuPhos | K₃PO₄, NaOtBu | Dioxane, Toluene | 100-120 | 12-48 | 70-90 | Often requires highly active, bulky phosphine ligands and higher temperatures.[3][4] |
Data is representative and based on general knowledge of Suzuki-Miyaura couplings on similar halopyridine substrates.
Table 2: Comparative Performance in Sonogashira Coupling
The Sonogashira coupling is the premier method for introducing alkyne moieties. High reactivity is generally observed for the iodo-substituted pyridine.
| Substrate | Relative Reactivity | Catalyst System | Co-catalyst | Base | Solvent | Temperature (°C) | Reaction Time (h) | Approx. Yield (%) | Notes |
| This compound | Highest | PdCl₂(PPh₃)₂ | CuI | Et₃N/DMF | 25-60 | 4-16 | 85-95 | Common and highly effective system.[3] | |
| 2-Bromopyridine-4-carboxylic acid | Intermediate | Pd(OAc)₂/XPhos | CuI | Cs₂CO₃ | Dioxane | 60-100 | 10-24 | 80-95 | Higher temperatures are generally required compared to the iodo analogue.[4] |
| 2-Chloropyridine-4-carboxylic acid | Lowest | Pd(P(t-Bu)₃)₂ | - | K₂CO₃ | Toluene | 100-120 | 18-48 | 60-85 | Often requires copper-free conditions with specialized ligands to avoid side reactions.[4] |
Data is representative and based on general knowledge of Sonogashira couplings on similar halopyridine substrates.
Table 3: Comparative Performance in Buchwald-Hartwig Amination
This powerful C-N bond-forming reaction enables the introduction of a wide range of amines at the C-2 position.
| Substrate | Relative Reactivity | Catalyst System | Base | Solvent | Temperature (°C) | Reaction Time (h) | Approx. Yield (%) | Notes |
| This compound | Highest | Pd₂(dba)₃/BINAP | NaOtBu | Toluene | 80-100 | 6-18 | 80-95 | A common system for a variety of amines.[2] |
| 2-Bromopyridine-4-carboxylic acid | Intermediate | Pd₂(dba)₃/Xantphos | NaOtBu | Dioxane | 90-110 | 12-24 | 80-95 | Reactivity is generally good with appropriate ligand selection.[3] |
| 2-Chloropyridine-4-carboxylic acid | Lowest | Pd₂(dba)₃/RuPhos | LiHMDS | Toluene | 100-120 | 18-48 | 70-90 | The more electron-withdrawing chlorine may slightly enhance the rate of oxidative addition in some cases.[3] |
Data is representative and based on general knowledge of Buchwald-Hartwig aminations on similar halopyridine substrates.
The Role of the 4-Carboxylic Acid Substituent
The presence of a carboxylic acid group at the 4-position of the pyridine ring is expected to influence the reaction kinetics. As an electron-withdrawing group, the carboxylic acid moiety will render the pyridine ring more electron-deficient. This electronic effect can increase the rate of the oxidative addition step, which is often rate-limiting, by making the C-X bond more susceptible to cleavage by the electron-rich Pd(0) catalyst.[3] However, the carboxylic acid group can also coordinate to the palladium center or interact with the basic reagents, potentially complicating the catalytic cycle. For arylboronic acids in Suzuki-Miyaura coupling, electron-donating groups are generally beneficial, while electron-withdrawing groups can be unfavorable for the transmetalation step.[5] Therefore, the overall effect of the 4-carboxylic acid group will be a balance of these competing factors.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for any comparative study. The following are representative procedures for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, optimized for comparing the reactivity of 2-halopyridine-4-carboxylic acids.
Protocol 1: Suzuki-Miyaura Coupling
Materials:
-
2-Halopyridine-4-carboxylic acid (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(dppf), 0.03 equiv)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Degassed solvent (e.g., Dioxane/H₂O 4:1, 5 mL)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add the 2-halopyridine-4-carboxylic acid, arylboronic acid, palladium catalyst, and base.
-
Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with water, and acidify to pH ~4 with 1M HCl.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[6]
Protocol 2: Sonogashira Coupling
Materials:
-
2-Halopyridine-4-carboxylic acid (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 equiv)
-
Copper(I) iodide (0.06 equiv)
-
Base (e.g., Et₃N, 2.0 equiv)
-
Degassed solvent (e.g., DMF, 5 mL)
Procedure:
-
To a flame-dried Schlenk flask, add the 2-halopyridine-4-carboxylic acid, palladium catalyst, and copper(I) iodide under an inert atmosphere.
-
Add the degassed solvent and the amine base.
-
Add the terminal alkyne dropwise to the mixture.
-
Stir the reaction mixture at the specified temperature (e.g., 60 °C) for the required time.
-
Monitor progress by TLC or LC-MS.
-
Upon completion, cool the mixture, dilute with water, and acidify to pH ~4 with 1M HCl.
-
Filter the resulting precipitate and wash with water, or extract the aqueous layer with an organic solvent.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the residue by column chromatography.[2]
Protocol 3: Buchwald-Hartwig Amination
Materials:
-
2-Halopyridine-4-carboxylic acid (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 equiv)
-
Ligand (e.g., Xantphos, 0.04 equiv)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Degassed solvent (e.g., Dioxane, 5 mL)
Procedure:
-
In a glovebox, to an oven-dried Schlenk tube, add the palladium pre-catalyst, ligand, and base.
-
Add the 2-halopyridine-4-carboxylic acid and the amine.
-
Add the degassed solvent.
-
Seal the tube and heat the mixture with stirring to the desired temperature (e.g., 110 °C).
-
After the reaction is complete (monitored by LC-MS), cool the mixture to room temperature.
-
Quench the reaction with saturated aqueous NH₄Cl, and acidify with 1M HCl to pH ~4.
-
Extract with an appropriate organic solvent.
-
Dry the combined organic layers, filter, and concentrate.
-
Purify the crude product via column chromatography.[3]
Visualizations
To further illustrate the concepts discussed, the following diagrams depict a generalized catalytic cycle for palladium-catalyzed cross-coupling reactions and a typical experimental workflow.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A typical experimental workflow for a cross-coupling reaction.
References
The Strategic Selection of 2-Halopyridine-4-carboxylic Acids in Multi-Step Synthesis: A Cost-Benefit Analysis
For researchers and professionals in drug development and chemical synthesis, the choice of starting materials is a critical decision that significantly impacts the efficiency, cost, and overall success of a multi-step synthesis. This guide provides a comprehensive cost-benefit analysis of using 2-Iodopyridine-4-carboxylic acid compared to its cheaper alternatives, 2-Bromopyridine-4-carboxylic acid and 2-Chloropyridine-4-carboxylic acid, with a focus on their application in palladium-catalyzed cross-coupling reactions, a cornerstone of modern medicinal chemistry.
The utility of 2-halopyridine derivatives as versatile building blocks in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries, is well-established. Their ability to undergo selective functionalization at the halogenated position through reactions like the Suzuki-Miyaura coupling allows for the construction of intricate molecular architectures. However, the choice of the halogen atom—iodine, bromine, or chlorine—presents a trade-off between reactivity and cost. This guide aims to provide a data-driven framework for making an informed decision based on the specific requirements of a synthesis.
Performance Comparison in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds. The reactivity of the 2-halopyridine-4-carboxylic acid in this reaction is directly influenced by the nature of the halogen, following the general trend of I > Br > Cl. This is attributed to the bond dissociation energies of the carbon-halogen bond, where the C-I bond is the weakest and thus the most susceptible to oxidative addition by the palladium catalyst, which is often the rate-determining step of the reaction.
While direct side-by-side comparative studies for this compound and its analogues are not extensively documented under identical conditions, the established principles of organic chemistry and data from similar systems allow for a reliable comparison of their expected performance. The higher reactivity of the iodo-derivative often translates to milder reaction conditions, shorter reaction times, and potentially higher yields, which can be critical in the synthesis of sensitive or complex molecules.
Table 1: Comparative Performance of 2-Halopyridine-4-carboxylic Acids in a Representative Suzuki-Miyaura Coupling Reaction
| Feature | This compound | 2-Bromopyridine-4-carboxylic acid | 2-Chloropyridine-4-carboxylic acid |
| Relative Reactivity | Highest | Moderate | Lowest |
| Typical Reaction Temperature | Room Temperature to 80 °C | 80 °C to 120 °C | 100 °C to 150 °C |
| Typical Reaction Time | 1 - 6 hours | 4 - 24 hours | 12 - 48 hours |
| Catalyst Loading | Lower | Moderate | Higher |
| Typical Yield | Very Good to Excellent | Good to Very Good | Moderate to Good |
Cost Analysis
A primary consideration in the selection of a starting material is its cost, especially for large-scale synthesis. As illustrated in the following table, there is a significant price difference between the three 2-halopyridine-4-carboxylic acids.
Table 2: Cost Comparison of 2-Halopyridine-4-carboxylic Acids
| Compound | Supplier | Quantity | Price (USD) | Price per Gram (USD) |
| 2-Chloropyridine-4-carboxylic acid | Sigma-Aldrich | 5 g | $25.41 | $5.08 |
| 2-Bromopyridine-4-carboxylic acid | Sigma-Aldrich | 5 g | $93.00 | $18.60 |
| This compound | Sigma-Aldrich | 5 g | $313.65 | $62.73 |
Note: Prices are subject to change and may vary between suppliers.
The data clearly shows that this compound is substantially more expensive than its bromo and chloro counterparts. This significant cost difference necessitates a careful evaluation of the benefits it offers in terms of reactivity and efficiency.
Experimental Protocols
To provide a practical context for this analysis, a general experimental protocol for a Suzuki-Miyaura coupling reaction is provided below. This can be adapted for each of the 2-halopyridine-4-carboxylic acids, with the understanding that reaction conditions, particularly temperature and duration, will need to be optimized for the less reactive bromo and chloro derivatives.
General Protocol for Suzuki-Miyaura Coupling of 2-Halopyridine-4-carboxylic Acid with an Arylboronic Acid:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the 2-halopyridine-4-carboxylic acid (1.0 eq.), the arylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.
-
Reaction: Heat the reaction mixture to the appropriate temperature (see Table 1 for guidance) and stir for the required duration. Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography or recrystallization.
Visualization of the Decision-Making Process and Synthetic Workflow
To aid in the selection process, the following diagrams illustrate the logical considerations for choosing a 2-halopyridine-4-carboxylic acid and a typical workflow for its use in a multi-step synthesis.
Evaluating the stability of 2-Iodopyridine-4-carboxylic acid under different reaction conditions
For researchers, scientists, and professionals in drug development, understanding the stability of a compound under various reaction conditions is paramount for ensuring its quality, efficacy, and safety. This guide provides a comprehensive framework for evaluating the stability of 2-Iodopyridine-4-carboxylic acid, a key building block in pharmaceutical synthesis. By outlining detailed experimental protocols and expected outcomes, this document serves as a practical resource for designing and executing robust stability studies.
The inherent reactivity of the iodinated pyridine ring and the carboxylic acid functional group suggests that this compound may be susceptible to degradation under certain conditions. Forced degradation studies are therefore essential to identify potential degradation products and establish the intrinsic stability of the molecule.[1][2][3] Such studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing, including acid and base hydrolysis, oxidation, heat, and photolysis.[1][4]
Comparative Stability under Various Stress Conditions
Table 1: Thermal and Photolytic Stability
| Condition | Temperature/Wavelength | Duration | Expected Observations | Potential Degradants |
| Thermal | 40°C, 60°C, 80°C | 1-4 weeks | Potential for decarboxylation at elevated temperatures. Color change may be observed. | 2-Iodopyridine |
| Photolytic (UV-Vis) | ICH Q1B guidelines | 1-2 weeks | Possible deiodination or other radical-mediated reactions. | Pyridine-4-carboxylic acid |
Table 2: pH and Oxidative Stability
| Condition | Reagent | Concentration | Temperature | Expected Observations | Potential Degradants |
| Acidic Hydrolysis | 0.1 M HCl | Room Temp, 60°C | Generally stable, but prolonged exposure at high temperatures may lead to some degradation. | - | |
| Basic Hydrolysis | 0.1 M NaOH | Room Temp, 60°C | Potential for hydrolysis of the C-I bond, especially at elevated temperatures. | 2-Hydroxypyridine-4-carboxylic acid | |
| Oxidative | 3% H₂O₂ | Room Temp | The pyridine ring and the C-I bond are susceptible to oxidation. | N-oxides, deiodinated species |
Experimental Protocols
To generate the data for the tables above, the following detailed experimental protocols for forced degradation studies are recommended.
General Sample Preparation
A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent, such as a mixture of acetonitrile and water. This stock solution will be used for all subsequent stress studies.
Thermal Stress Study
-
Transfer aliquots of the stock solution into separate, tightly sealed vials.
-
Place the vials in ovens maintained at 40°C, 60°C, and 80°C.
-
At specified time points (e.g., 1, 2, and 4 weeks), remove a vial from each temperature, allow it to cool to room temperature, and dilute with the mobile phase to a suitable concentration for analysis.
-
Analyze the samples by a stability-indicating HPLC method.
Photostability Study
-
Expose the stock solution in a photostability chamber to a light source that conforms to ICH Q1B guidelines.
-
Simultaneously, keep a control sample, protected from light, in the same chamber to monitor for any thermal degradation.
-
At appropriate time intervals, withdraw samples and analyze them by HPLC.
Acid and Base Hydrolysis
-
For acid hydrolysis, mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M.
-
For basic hydrolysis, mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M.
-
Maintain the solutions at room temperature and at an elevated temperature (e.g., 60°C).
-
At various time points, withdraw an aliquot, neutralize it with an appropriate amount of base or acid, and dilute for HPLC analysis.
Oxidative Degradation
-
Mix the stock solution with an equal volume of 6% hydrogen peroxide to achieve a final H₂O₂ concentration of 3%.
-
Keep the solution at room temperature and monitor the degradation over time.
-
At selected time points, withdraw a sample, quench the reaction if necessary (e.g., with sodium bisulfite), and dilute for HPLC analysis.
Analytical Method
A validated, stability-indicating HPLC method is crucial for separating the parent compound from any degradation products. A typical method would involve a C18 column with a gradient elution using a mobile phase consisting of a buffered aqueous solution and an organic solvent like acetonitrile. Detection is typically performed using a UV detector at a wavelength where the parent compound and potential degradants have significant absorbance.
Visualizing the Process
To further clarify the experimental workflow and potential degradation pathways, the following diagrams are provided.
Conclusion
A thorough understanding of the stability of this compound is critical for its successful application in research and development. The experimental framework and expected outcomes presented in this guide provide a solid foundation for researchers to conduct comprehensive stability assessments. By systematically evaluating the impact of thermal, photolytic, pH, and oxidative stress, scientists can ensure the integrity of their starting materials and the quality of their final products. The provided protocols and diagrams serve as a starting point, and researchers are encouraged to adapt them to their specific needs and analytical capabilities.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. scispace.com [scispace.com]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Safety Operating Guide
Personal protective equipment for handling 2-Iodopyridine-4-carboxylic acid
Essential Safety and Handling Guide for 2-Iodopyridine-4-carboxylic Acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are based on the known hazards of similar pyridine derivatives and carboxylic acids to ensure the safe handling and disposal of this compound.
Hazard Summary:
Core Handling Principles:
-
Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[4][5]
-
Ignition Sources: Keep away from heat, sparks, and open flames.[6][7]
-
Hygiene: Wash hands thoroughly after handling.[3] Do not eat, drink, or smoke in the laboratory.[4]
Personal Protective Equipment (PPE) Recommendations
A comprehensive PPE strategy is essential to minimize exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Preparing Solutions | Tightly fitting safety goggles with side-shields.[1] | Butyl rubber or neoprene gloves are recommended. Nitrile gloves may offer limited splash protection but should be changed immediately upon contact.[4][8][9] | Laboratory coat.[4][10] | Not generally required if handled in a certified chemical fume hood.[5] |
| Conducting Reactions | Tightly fitting safety goggles and a face shield.[10] | Butyl rubber or neoprene gloves.[4][8][9] | Flame-retardant and chemically impervious lab coat or coveralls.[5] | A full-face respirator with appropriate organic vapor cartridges may be required if there is a risk of exceeding exposure limits or if not handled in a fume hood.[1][5] |
| Handling Spills | Tightly fitting safety goggles and a face shield. | Butyl rubber or neoprene gloves.[8] | Chemical-resistant coveralls. | Full-face respirator with appropriate organic vapor cartridges. |
| Waste Disposal | Safety goggles. | Butyl rubber or neoprene gloves. | Laboratory coat. | Not generally required for sealed containers. |
Glove Selection and Compatibility
The selection of appropriate gloves is critical. While nitrile gloves are common in laboratories, some sources advise against their use with pyridine, recommending butyl rubber for better protection.[8] Nitrile gloves may provide very limited splash resistance and should be replaced immediately upon contact with the chemical.[11][12][13]
| Glove Material | Recommendation | Justification |
| Butyl Rubber | Recommended | Offers good resistance to a wide variety of chemicals, including pyridine and corrosive acids.[8][9] |
| Neoprene | Recommended | Provides good resistance to acids, and alkalis.[4][9] |
| Nitrile | Limited Use (Splash Only) | Not recommended for prolonged contact with pyridine.[8][11][13] Breakthrough can occur quickly.[12] |
| Latex | Not Recommended | Offers poor chemical resistance to many organic solvents.[4] |
Experimental Workflow for Safe Handling
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the experimental procedure.
Caption: PPE selection workflow based on the handling procedure.
Operational and Disposal Plans
Standard Handling Procedure:
-
Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible.[10] Confirm that the chemical fume hood is functioning correctly.
-
PPE: Don the appropriate personal protective equipment as outlined in the table above.
-
Handling: Conduct all manipulations of this compound within a chemical fume hood to minimize inhalation risk.[4][5]
-
Storage: Keep the container tightly closed in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4][7]
-
Decontamination: After handling, wash hands and forearms thoroughly with soap and water. Clean all contaminated surfaces.
Spill Response:
-
Evacuation: In the event of a large spill, evacuate the immediate area and alert the laboratory supervisor.
-
Ventilation: Ensure the area is well-ventilated.
-
Containment: For small spills within a fume hood, use an inert absorbent material such as sand or vermiculite to contain the spill. Do not use combustible materials.
-
Cleanup: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Decontamination: Clean the spill area with a suitable solvent, followed by washing with soap and water.
Waste Disposal:
All waste containing this compound, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.[4]
-
Collection: Collect all waste in a clearly labeled, sealed, and compatible container.
-
Storage: Store the waste container in a designated, well-ventilated, and cool area away from incompatible materials.
-
Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local and national regulations.[1]
References
- 1. echemi.com [echemi.com]
- 2. achmem.com [achmem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 5. benchchem.com [benchchem.com]
- 6. kishida.co.jp [kishida.co.jp]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. benchchem.com [benchchem.com]
- 11. ehs.yale.edu [ehs.yale.edu]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. glovesbyweb.com [glovesbyweb.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
